2-Bromopyridine-4-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUGAFIKDRYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561156 | |
| Record name | (2-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-16-0 | |
| Record name | (2-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-bromopyridin-4-yl)methanol physical properties
An In-depth Technical Guide to the Physical Properties of (2-bromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-bromopyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who require detailed information for laboratory use and process development.
Chemical Identity and Structure
(2-bromopyridin-4-yl)methanol is a substituted pyridine derivative with the chemical formula C6H6BrNO[1][2]. Its structure consists of a pyridine ring brominated at the 2-position and substituted with a hydroxymethyl group at the 4-position.
Synonyms: 2-bromo-4-(hydroxymethyl)pyridine, 2-bromo-4-pyridinemethanol[1][3]
Physicochemical Properties
The physical and chemical properties of (2-bromopyridin-4-yl)methanol are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [4] |
| Appearance | White to brown powder/solid | [2][5] |
| Melting Point | 58-61 °C | [1][3] |
| Boiling Point | 316.6 °C at 760 mmHg | [1] |
| Density | 1.668 g/cm³ | [1] |
| Flash Point | 145.3 °C | [1] |
| Refractive Index | 1.598 | [1] |
| Vapor Pressure | 0.000171 mmHg at 25°C | [1] |
| pKa (Predicted) | 13.06 ± 0.10 | [1] |
| LogP (Predicted) | 1.33640 | [1] |
Spectroscopic Data
While specific spectra are not provided in the search results, analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to characterize (2-bromopyridin-4-yl)methanol[6]. A general protocol for acquiring such data is outlined below.
General Experimental Protocol for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of (2-bromopyridin-4-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the resulting free induction decay (FID) to obtain the frequency domain spectrum. Chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass is 186.96328 Da[4].
-
Synthesis Protocol
A reported synthesis of (2-bromopyridin-4-yl)methanol involves the reduction of a corresponding precursor. The following is a representative experimental protocol.
Reduction of 2-bromoisonicotinic acid
A synthesis method for 2-bromo-4-pyridine methanol has been described as follows: at 0 °C, boron trifluoride ether compound (4.18 g, 29.7 mmol, 3.0 eq.) was added drop-wise to a solution of the starting material. The reaction mixture was then stirred for 3 hours at room temperature. After the reaction was complete, it was transferred to ice water, and the desired product was extracted using ethyl acetate. The combined organic layers were washed with a brine solution, dried with anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield 2-bromo-4-pyridine methanol (1.4 g, 75.21% yield)[5]. The mass spectrum showed a peak at m/z 189.65 [M]+[5].
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis workflow for (2-bromopyridin-4-yl)methanol.
Safety and Handling
(2-bromopyridin-4-yl)methanol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[4]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
(2-bromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry. It is utilized in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824[1][5]. Additionally, it serves as a precursor for N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues that have shown antiproliferative properties[1][5].
This guide provides essential information on the physical properties, synthesis, and handling of (2-bromopyridin-4-yl)methanol to support its safe and effective use in research and development activities.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-BROMOPYRIDINE-4-METHANOL | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 118289-16-0 [chemicalbook.com]
- 6. 118289-16-0|this compound|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: 2-Bromo-4-hydroxymethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxymethylpyridine (CAS No: 118289-16-0), a key heterocyclic building block in medicinal chemistry. It covers the compound's chemical and physical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutics, particularly as an intermediate for antitubercular agents and kinase inhibitors.
Core Molecular Data and Physicochemical Properties
2-Bromo-4-hydroxymethylpyridine, also known as (2-bromopyridin-4-yl)methanol, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 2-position, which is highly susceptible to various cross-coupling reactions, and a hydroxymethyl group at the 4-position that can be used for further functionalization.
| Property | Value |
| CAS Number | 118289-16-0 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | White to brown solid/powder |
| Melting Point | 58-61 °C |
| Boiling Point | 316.6 °C at 760 mmHg |
| Density | 1.668 g/cm³ |
| Flash Point | 145.3 °C |
| Refractive Index | 1.598 |
| InChI Key | IQNUGAFIKDRYRP-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=C(C1)Br)C=C1)CO |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-4-hydroxymethylpyridine is critical for its use as a versatile intermediate. Below are detailed experimental protocols for its synthesis and a common subsequent reaction.
Synthesis of 2-Bromo-4-hydroxymethylpyridine
A common method for the synthesis of 2-Bromo-4-hydroxymethylpyridine involves the reduction of the corresponding carboxylic acid.
Objective: To synthesize 2-Bromo-4-hydroxymethylpyridine from 2-bromo-4-pyridinecarboxylic acid.
Materials:
-
2-bromo-4-pyridinecarboxylic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Ice water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add boron trifluoride etherate (3.0 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Upon completion (monitored by TLC), carefully pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography.[1]
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Objective: To perform a Suzuki-Miyaura coupling of 2-Bromo-4-hydroxymethylpyridine with an arylboronic acid.
Materials:
-
2-Bromo-4-hydroxymethylpyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Applications in Drug Discovery
2-Bromo-4-hydroxymethylpyridine serves as a crucial starting material for the synthesis of complex molecules with significant biological activity.
Antitubercular Agents: PA-824 (Pretomanid) Analogues
This building block is particularly valuable in the synthesis of aza- and diazabiphenyl analogues of the antitubercular drug Pretomanid (PA-824).[2] Pretomanid is a nitroimidazole-based compound effective against both replicating and non-replicating Mycobacterium tuberculosis.[3] The development of analogues aims to improve properties such as aqueous solubility and metabolic stability while retaining high efficacy.[4] The pyridine moiety, introduced via intermediates like 2-Bromo-4-hydroxymethylpyridine, can enhance solubility and pharmacokinetic profiles.[4]
Representative Biological Activity of PA-824 and Analogues
| Compound | Target Organism | Activity Metric | Value (μM) |
| (S)-PA-824 | Leishmania donovani (promastigotes) | EC₅₀ | 0.9 ± 0.1 |
| (S)-PA-824 | Leishmania donovani (amastigotes) | EC₅₀ | 4.9 ± 0.3 |
| Biphenyl Analogue (General) | Mycobacterium tuberculosis | MIC | Varies |
| Aza-biphenyl Analogue (General) | Mycobacterium tuberculosis | MIC | Varies |
| (Data is representative for the class of compounds derived from nitroimidazole scaffolds and their analogues.)[1] |
The mechanism of action for PA-824 involves reductive activation within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn). This process leads to the release of reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison and inhibits mycolic acid biosynthesis, ultimately leading to cell death.
Kinase Inhibitors
The substituted pyridine core is a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors. The bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing various aryl and heteroaryl moieties via cross-coupling, targeting the ATP-binding site of kinases involved in diseases like cancer.
References
- 1. The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Bromopyridine-4-methanol
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound, with the CAS number 118289-16-0, is a stable, white to brown crystalline powder under normal conditions.[1] Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic hydroxymethyl group on a pyridine scaffold, makes it a versatile intermediate in organic synthesis.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₆BrNO[3][4][5][6][7][8] |
| Molecular Weight | 188.02 g/mol [5][6][7][8] |
| Exact Mass | 186.96328 Da[3][5][6] |
| CAS Number | 118289-16-0[1][3] |
| Melting Point | 58-61 °C[3][6] |
| Boiling Point | 316.6 °C at 760 mmHg[3][6] |
| Density | 1.668 g/cm³[3] |
| Flash Point | 145.3 °C[3][6] |
| pKa | 13.06 ± 0.10 (Predicted)[3] |
| LogP | 1.33640[3] |
| SMILES | C1=CN=C(C=C1CO)Br[3][5][7] |
| InChI Key | IQNUGAFIKDRYRP-UHFFFAOYSA-N[4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is critical for its application. One common laboratory-scale method involves the reduction of a corresponding carboxylic acid or ester.
Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of this compound from a suitable precursor, as adapted from documented procedures.[1]
Materials:
-
2-Bromoisonicotinic acid (or its methyl ester)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice water
-
Brine solution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the starting material (e.g., methyl 2-bromoisonicotinate) in an appropriate anhydrous solvent like THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent. For instance, if using a borane complex like boron trifluoride etherate, it is added dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for approximately 3 hours, monitoring its completion via Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with a brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound via column chromatography or recrystallization to obtain the final product.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[9][10] The bromine at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[9]
Role in Antitubercular Drug Synthesis
This compound is utilized in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug PA-824.[1][3] These modifications are aimed at improving the efficacy, bioavailability, or resistance profile of the parent drug.
Development of Antiproliferative Agents
It is also a key precursor for N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues that have demonstrated antiproliferative properties, making it a valuable scaffold in cancer research.[1]
The diagram below illustrates a common synthetic strategy using this compound in a Suzuki coupling reaction, a cornerstone of modern drug discovery.
Caption: Use of this compound in a Suzuki coupling for drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[5][11] It is also noted to cause serious eye damage.[5][11]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11] Avoid breathing dust, fumes, or vapors.[11]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3][7] Keep away from sources of ignition and incompatible substances.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If swallowed or if skin irritation occurs, seek medical advice.[11]
References
- 1. This compound | 118289-16-0 [chemicalbook.com]
- 2. 2-Bromo-4-pyridinemethanol | Properties, Uses, Safety Data & Suppliers China | Buy High Quality Chemical Reagents [pipzine-chem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]
- 7. 118289-16-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:118289-16-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. aksci.com [aksci.com]
Synthesis of 2-Bromopyridine-4-methanol from 2-bromoisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromopyridine-4-methanol from 2-bromoisonicotinic acid, a crucial intermediate in the development of novel therapeutics. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry. This compound serves as a key building block in the synthesis of aza- and diazabiphenyl analogs of antitubercular drugs and N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues with antiproliferative properties.[1][2]
Reaction Scheme
The synthesis involves the reduction of the carboxylic acid functional group of 2-bromoisonicotinic acid to a primary alcohol, yielding this compound. A common and effective method for this transformation utilizes a borane complex, such as boron trifluoride diethyl etherate, in an appropriate solvent like tetrahydrofuran.
Chemical Structures:
| Starting Material | Product |
| 2-bromoisonicotinic acid | This compound |
|
|
|
| CAS: 66572-56-3 | CAS: 118289-16-0 |
| Molecular Formula: C₆H₄BrNO₂ | Molecular Formula: C₆H₆BrNO |
| Molecular Weight: 202.01 g/mol | Molecular Weight: 188.02 g/mol |
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.
| Property | 2-bromoisonicotinic acid | This compound |
| CAS Number | 66572-56-3 | 118289-16-0[1] |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₆BrNO[1] |
| Molecular Weight | 202.01 g/mol | 188.024 g/mol [1] |
| Appearance | Not specified | White to brown powder[2] |
| Melting Point | Not specified | 58-61 °C[1] |
| Boiling Point | Not specified | 316.6 °C at 760 mmHg[1] |
| Purity | Not specified | Typically ≥95%[3] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 2-bromoisonicotinic acid.[2]
Materials:
| Reagent | CAS Number | Molecular Formula | Quantity | Equivalents |
| 2-bromoisonicotinic acid | 66572-56-3 | C₆H₄BrNO₂ | 2 g (9.9 mmol) | 1.0 |
| Boron trifluoride etherate | 109-63-7 | C₄H₁₀BF₃O | 4.18 g (29.7 mmol) | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 30 mL | - |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | As needed | - |
| Brine solution | - | NaCl (aq) | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | As needed | - |
| Ice | - | H₂O | As needed | - |
Procedure:
-
To a solution of 2-bromoisonicotinic acid (2 g, 9.9 mmol, 1.0 eq.) in tetrahydrofuran (30 mL), boron trifluoride etherate (4.18 g, 29.7 mmol, 3.0 eq.) was added dropwise at 0 °C.
-
The reaction mixture was then stirred at room temperature for 3 hours.
-
Upon completion of the reaction, the mixture was carefully transferred to ice water.
-
The product was extracted with ethyl acetate.
-
The organic layers were combined, washed with a brine solution, and dried over anhydrous sodium sulfate.
-
The solvent was concentrated under reduced pressure to yield this compound.
Yield and Characterization:
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. Its utility has been demonstrated in the preparation of compounds targeting infectious diseases and cancer.
The following diagram illustrates the logical relationship of this compound as a building block in the development of new drug candidates.
Caption: this compound as a key intermediate in drug discovery.
Conclusion
The synthesis of this compound from 2-bromoisonicotinic acid via reduction with boron trifluoride etherate is an efficient and well-documented procedure. This technical guide provides the necessary details for its successful implementation in a laboratory setting. The availability of this key intermediate is crucial for the continued exploration and development of new chemical entities in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromopyridine-4-methanol, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in downstream applications. This document outlines standard storage procedures, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
This compound is a white to brown crystalline solid that is generally stable under recommended storage conditions.[1] However, exposure to adverse conditions can lead to degradation, impacting its purity and performance in synthetic processes.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are advised based on information from safety data sheets and chemical suppliers:
-
Temperature: Store in a cool, dry place.[2][3] Room temperature is generally acceptable.[4][5]
-
Atmosphere: Store in a well-ventilated area.[2][3] It is recommended to keep the container tightly closed in a dry environment.[3]
-
Light: Keep in a dark place to protect from light, as some pyridine derivatives can be light-sensitive.[4][5][6]
-
Container: Use a tightly-closed container to prevent contamination and exposure to moisture.[2][3]
Incompatible Materials and Conditions to Avoid
To prevent degradation and potential hazardous reactions, avoid contact with the following:
-
Strong oxidizing agents [2]
-
Sources of ignition [2]
-
Dust generation [2]
-
High temperatures [7]
-
Moisture [7]
Quantitative Stability Data
While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for researchers to systematically record stability data generated through forced degradation studies.
| Stress Condition | Parameters | Observation/Degradation (%) | Potential Degradants (if identified) | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | HPLC, LC-MS | ||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | HPLC, LC-MS | ||
| Oxidation | 3% H₂O₂, RT, 24h | HPLC, LC-MS | ||
| Thermal | 80°C, 48h | HPLC, TGA | ||
| Photostability | ICH Q1B conditions | HPLC, UV-Vis |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10] The following are detailed methodologies for key stability experiments.
Hydrolytic Stability (Acid and Base)
-
Objective: To assess the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add the stock solution to a solution of 0.1 M hydrochloric acid.
-
For base hydrolysis, add the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Oxidative Stability
-
Objective: To determine the compound's stability in the presence of an oxidizing agent.
-
Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At intervals, take samples and quench the reaction if necessary.
-
Analyze the samples by HPLC to assess the extent of degradation.
-
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal decomposition profile of this compound.
-
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh 5-10 mg of the dried compound into a TGA pan (e.g., ceramic or platinum).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
Photostability
-
Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[7][11][12][13]
-
Methodology:
-
Expose a solid sample of this compound, spread as a thin layer (not more than 3 mm), to a light source.[11]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][13]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC) to quantify any degradation.
-
Visualizing Stability Factors and Workflow
The following diagrams, generated using Graphviz, illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.
References
- 1. This compound | 118289-16-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromopyridine-4-methanol. Due to the limited availability of public experimental data, this guide presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound in a standard deuterated solvent, such as CDCl₃, is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and data from analogous pyridine derivatives. The chemical shifts are influenced by the electron-withdrawing bromine atom and the hydroxymethyl group on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.35 | Doublet (d) | ~5.0 | 1H |
| H-3 | ~7.55 | Singlet (s) or narrow doublet | < 1.0 | 1H |
| H-5 | ~7.30 | Doublet (d) | ~5.0 | 1H |
| -CH₂- | ~4.75 | Singlet (s) | N/A | 2H |
| -OH | Variable | Broad Singlet (br s) | N/A | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Volumetric flask and pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve 16 to 32 scans with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the predicted ¹H NMR data.
Caption: Chemical structure of this compound with proton assignments.
2-Bromopyridine-4-methanol safety data sheet (SDS)
An In-depth Technical Guide to the Safety of 2-Bromopyridine-4-methanol
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 118289-16-0), a versatile building block in the synthesis of various pharmaceutical compounds.[1][2] The information is compiled from various Safety Data Sheets (SDS) to present a detailed and actionable safety summary.
Chemical and Physical Properties
A clear understanding of the physical properties of a substance is the first step in safe handling. The data for this compound is summarized below. Note the discrepancies in reported melting and boiling points from different sources, which may be due to variations in purity or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [3][4][5][6] |
| Molecular Weight | 188.02 g/mol | [4][5] |
| Appearance | White to brown solid/powder | [1][5] |
| Melting Point | 58-61 °C | [2][3] |
| 34-39 °C | ||
| Boiling Point | 316.6 °C @ 760 mmHg | [2][3] |
| 246 °C | ||
| Density | 1.668 - 1.7 g/cm³ | [2][3] |
| Flash Point | 145.3 °C | [2][3] |
| Vapor Pressure | 0.000171 mmHg @ 25°C | [2] |
| pKa (Predicted) | 13.06 ± 0.10 | [2] |
| LogP | 1.33640 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its toxicity, and skin, eye, and respiratory irritation.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][7][8][9] |
| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin | [7][8][9] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4][7][8][10] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4][7][8][10] |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | [4][7][8][10] |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid | [7] |
STOT: Specific Target Organ Toxicity
The logical flow from hazard identification to necessary precautionary measures is critical for laboratory safety.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential when working with this compound. The following sections outline the recommended procedures for handling, storage, and emergency response.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[11][12][13]
-
Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]
-
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly after handling the substance.[8][11]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][12] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents and sources of ignition.[7][10][11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Emergency and First-Aid Procedures
The following diagram illustrates the workflow for responding to accidental exposures.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14]
-
Specific Hazards : During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[10][11]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]
Example Experimental Protocol: Synthesis
While not a safety protocol, understanding the context of the chemical's use is beneficial. A reported synthesis of this compound involves the following steps: To a solution of methyl 2-bromoisonicotinate in a solvent, a reducing agent like sodium borohydride is added, followed by a Lewis acid such as boron trifluoride etherate at 0 °C. The reaction is stirred at room temperature. After completion, the mixture is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product.[1]
This guide is intended to provide key safety information for this compound. It is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet provided by the supplier before handling any chemical and ensure that all laboratory personnel are trained on its specific hazards and handling procedures.
References
- 1. This compound | 118289-16-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]
- 4. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Reactivity of the Pyridine Ring in 2-Bromopyridine-4-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 2-Bromopyridine-4-methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites that allow for selective functionalization. The core of this guide focuses on the electron-deficient nature of the pyridine ring, which, in conjunction with the bromo substituent at the 2-position and the hydroxymethyl group at the 4-position, dictates its chemical behavior. We will delve into the primary reaction classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the inherent resistance to electrophilic substitution. This document consolidates data from analogous compounds to provide predictive insights and detailed experimental protocols, presented with clarity for practical application in a research and development setting.
Introduction: General Reactivity Profile
The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic attack compared to benzene, but significantly activates it for nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions.[1][2][3]
In this compound, this reactivity is further modulated by two key substituents:
-
2-Bromo Group: The bromine atom at the 2-position serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and is the primary reactive site for a host of palladium-catalyzed cross-coupling reactions. While it is deactivating through its inductive effect (-I), its lone pairs can participate in resonance (+M).[4]
-
4-Hydroxymethyl Group: This group is primarily electron-withdrawing in nature and can influence the reactivity of the pyridine ring. It also presents a potential site for secondary reactions, such as oxidation or etherification, and may coordinate with metal catalysts, potentially influencing reaction kinetics.
Due to a scarcity of direct experimental data for this compound in the public domain, this guide will leverage data from the closely related analog, 2-bromo-4-methylpyridine, to provide a robust predictive model for its reactivity. The electronic influence of a methyl versus a hydroxymethyl group at the 4-position is not expected to fundamentally alter the primary modes of reactivity at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position is the most exploited reactive site on the molecule, readily participating in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling with an organoboron reagent. It is widely used for synthesizing biaryl and heteroaryl-aryl compounds.[5][6]
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~88 |
| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DME/H₂O | 80 | 12 | ~85 |
Data is representative for 2-bromo-4-methylpyridine and other functionalized 2-bromopyridines and serves as a strong predictive baseline.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
References
- 1. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine-4-methanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridine ring, the reactive C-Br bond, and the nucleophilic hydroxymethyl group, offer a rich landscape for chemical transformations. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity, and providing experimental protocols for its derivatization.
Electronic Landscape of this compound
The reactivity of this compound is governed by the electronic properties of its constituent functional groups. The pyridine nitrogen atom is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This deactivation is most pronounced at the C2, C4, and C6 positions. The bromine atom at the C2 position further withdraws electron density through a negative inductive effect (-I), while the hydroxymethyl group at the C4 position is a weak electron-donating group through a positive inductive effect (+I).
This combination of electronic effects dictates the primary sites for nucleophilic and electrophilic attack.
Nucleophilic Sites
The primary nucleophilic sites in this compound are the lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxymethyl group.
-
Pyridine Nitrogen: The nitrogen atom can act as a base or a nucleophile, participating in protonation and alkylation reactions. However, its nucleophilicity is significantly reduced by the electron-withdrawing nature of the pyridine ring.
-
Hydroxymethyl Group: The oxygen atom of the hydroxymethyl group is a potent nucleophile, readily undergoing reactions such as etherification and esterification. The reactivity of this group can be further enhanced by deprotonation with a suitable base to form an alkoxide.
Electrophilic Sites
The principal electrophilic sites are the carbon atoms of the pyridine ring, particularly those bearing a good leaving group or being activated by the ring nitrogen.
-
C2 Carbon: The carbon atom attached to the bromine is the most prominent electrophilic site. The electron-withdrawing nature of both the adjacent nitrogen and the bromine atom makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).
-
C4 and C6 Carbons: These positions are also electron-deficient due to the influence of the ring nitrogen and are potential sites for nucleophilic attack, especially if a suitable leaving group is present.
-
Pyridine Ring (for Electrophilic Aromatic Substitution): While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS), reactions can be driven under forcing conditions. The directing effects of the existing substituents will govern the position of substitution, which is typically at C3 and C5.
Reactivity and Synthetic Applications
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules.
Reactions at the C2 Position (Electrophilic Site)
The C2-Br bond is the most reactive site for nucleophilic substitution and cross-coupling reactions.
The bromine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine nitrogen.
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to synthesize 2-aminopyridine derivatives.[1][2][3][4][5]
-
Sonogashira Coupling: Reaction with terminal alkynes to produce 2-alkynylpyridine derivatives.[6][7][8][9][10]
Reactions at the C4-Hydroxymethyl Group (Nucleophilic Site)
The hydroxymethyl group offers a handle for further functionalization through reactions typical of primary alcohols.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Etherification: Formation of ethers through Williamson ether synthesis or other methods.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Protecting Group Chemistry: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at other sites of the molecule.[11][12]
Electrophilic Aromatic Substitution on the Pyridine Ring
Due to the deactivating nature of the pyridine ring and the bromine substituent, electrophilic aromatic substitution on this compound is challenging but can be achieved under specific conditions. The directing effects of the substituents would favor substitution at the C3 and C5 positions.
Data Presentation
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80-120 °C | 2-Aryl-4-(hydroxymethyl)pyridine | 73-92 (representative) | [13][14][15][16][17] |
| Buchwald-Hartwig Amination | Amine, Pd(OAc)₂, dppp, NaOt-Bu, Toluene, 80-100 °C | 2-Amino-4-(hydroxymethyl)pyridine | 55-90 (representative) | [1][2][3][4][5] |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt-60 °C | 2-Alkynyl-4-(hydroxymethyl)pyridine | High (general observation) | [6][7][8][9][10] |
| Synthesis | 2-Bromo-4-pyridinecarboxylic acid, Boron trifluoride etherate, THF, 0 °C to rt | This compound | 75 | [18][19] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., dppp)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry sealed tube, add the palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (1.2-1.5 eq) under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: SNAr mechanism on this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. This compound | 118289-16-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2-Bromopyridine-4-methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Bromopyridine-4-methanol as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse range of 2-aryl-4-(hydroxymethyl)pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science due to their potential biological activity and functional properties.[1][2][3]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][4] It offers several advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid and boronate ester coupling partners.[1][5] The reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1][4]
While highly efficient, the Suzuki coupling of 2-bromopyridines can present challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst.[1][6] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.[1][6]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of 2-bromopyridines with various boronic acids. This data, primarily based on the closely related 2-bromo-4-methylpyridine, serves as a valuable guide for optimizing reactions with this compound.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2.0-3.0) | Toluene | 100 | Moderate to High |
| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent |
| Pd(PPh₃)₄ (1-5) | --- | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good |
Data collated from multiple sources.[1][2][3][6][8]
Table 2: Performance of Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) |
This table highlights that high yields are achievable with a range of boronic acids, with electron-donating groups on the phenylboronic acid appearing to favor higher yields.[8]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions such as the choice of catalyst, ligand, base, and solvent may be required for each specific boronic acid to achieve the maximum yield.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.1–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[8]
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst/ligand system.[1][6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1] It is strongly discouraged to run the reaction under air as the presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[6]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Troubleshooting
Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge.[6] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species. The use of bulky, electron-rich phosphine ligands can help mitigate this.[6]
-
Inefficient Transmetalation: This step can be slow for electron-deficient heteroaryl compounds.[6] Screening different bases may be necessary.
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and be replaced by a hydrogen atom, especially with aqueous bases.[6] Using more stable boronic esters (e.g., pinacol esters) can help prevent this.[6]
-
Side Reactions: Homocoupling of the boronic acid can be minimized by thoroughly degassing all solvents and maintaining an inert atmosphere.[6]
By following these protocols and considering the factors that can influence reaction outcomes, researchers can effectively utilize this compound to synthesize a wide array of valuable compounds for drug discovery and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with (2-bromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.
(2-bromopyridin-4-yl)methanol is a valuable building block in medicinal chemistry, offering a pyridine scaffold with two distinct points for functionalization: the bromine atom for cross-coupling reactions and the hydroxymethyl group for further derivatization. This document provides a detailed protocol for the Sonogashira coupling of (2-bromopyridin-4-yl)methanol with terminal alkynes, a key transformation for the synthesis of diverse substituted pyridines. The presence of the free hydroxyl group is generally well-tolerated in Sonogashira reactions, precluding the need for protection and deprotection steps.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes. This data provides a basis for reaction optimization with (2-bromopyridin-4-yl)methanol.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | >90 | [1] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | up to 93 | |
| 3 | 6-bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) | [2] |
| 4 | 2-Bromopyridine | Propargyl alcohol | NS-MCM-41-Pd (0.1) | CuI | Et₃N | Toluene | 90 | 3 | 81 | |
| 5 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | Et₃N | Toluene | - | - | 34 | ||
| 6 | 2-Bromo-4-methylpyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | - | - | - | |
| 7 | 4-Iodo-2-bromopyridine | Terminal alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | RT - 60 | - | High | |
| 8 | 2-Amino-4-bromopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | 4-12 | - |
Experimental Protocol: Sonogashira Coupling of (2-bromopyridin-4-yl)methanol
This protocol describes a general procedure for the copper-catalyzed Sonogashira reaction of (2-bromopyridin-4-yl)methanol with a terminal alkyne.
Materials:
-
(2-bromopyridin-4-yl)methanol (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (e.g., piperidine, diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Saturated aqueous solution of ammonium chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Safety Precautions:
-
(2-bromopyridin-4-yl)methanol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Bis(triphenylphosphine)palladium(II) dichloride: Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]
-
Copper(I) iodide: Harmful if swallowed and causes serious eye irritation.[5] Avoid inhalation of dust. Wear gloves and safety glasses.[6][7]
-
Triethylamine: Highly flammable liquid and vapor. Toxic in contact with skin and if inhaled. Causes severe skin burns and eye damage.[2][8] Handle in a fume hood and wear appropriate PPE.
-
The reaction should be carried out under an inert atmosphere as the catalysts can be sensitive to air.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (2-bromopyridin-4-yl)methanol (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2-3 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C, depending on the reactivity of the alkyne). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-(alkynyl)pyridin-4-yl)methanol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling of (2-bromopyridin-4-yl)methanol.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. idesapetroquimica.com [idesapetroquimica.com]
- 3. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
2-Bromo-4-hydroxymethylpyridine: A Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Immediate Release
Shanghai, China – December 24, 2025 – 2-Bromo-4-hydroxymethylpyridine is emerging as a critical starting material for the development of a new generation of kinase inhibitors. Its unique trifunctional scaffold, featuring a reactive bromine atom, a versatile hydroxymethyl group, and a pyridine core, offers medicinal chemists a powerful tool for creating diverse and potent therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this precursor in kinase inhibitor synthesis.
The pyridine ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The bromine atom at the 2-position of 2-Bromo-4-hydroxymethylpyridine serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.
The hydroxymethyl group at the 4-position presents a unique opportunity for further functionalization. It can act as a hydrogen bond donor or be modified to introduce other functional groups, enabling fine-tuning of the inhibitor's pharmacokinetic and pharmacodynamic properties.
Application Notes
2-Bromo-4-hydroxymethylpyridine is a valuable building block for the synthesis of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The strategic combination of the bromopyridine core with various boronic acids via Suzuki-Miyaura coupling allows for the generation of extensive libraries of potential kinase inhibitors.
One of the key applications of this precursor is in the synthesis of inhibitors targeting the p38 MAP kinase and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are critical in inflammation and angiogenesis, respectively.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from 2-Bromo-4-hydroxymethylpyridine.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of 2-Bromo-4-hydroxymethylpyridine with a generic arylboronic acid.
Materials:
-
2-Bromo-4-hydroxymethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-hydroxymethylpyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of related bromopyridines, which can serve as a guide for optimizing reactions with 2-Bromo-4-hydroxymethylpyridine.
| Coupling Partner (Arylboronic Acid) | Product | Typical Yield (%) |
| Phenylboronic Acid | 2-Phenyl-4-hydroxymethylpyridine | 75-85 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-hydroxymethylpyridine | 80-90 |
| 3-Chlorophenylboronic Acid | 2-(3-Chlorophenyl)-4-hydroxymethylpyridine | 70-80 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Synthesis of Pharmaceutical Intermediates from 2-Bromopyridine-4-methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-Bromopyridine-4-methanol. This versatile building block is a key starting material for introducing the 4-(hydroxymethyl)pyridine moiety into complex molecules, a common scaffold in medicinal chemistry. The methodologies described herein focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile creation of diverse molecular architectures.
Overview of Synthetic Transformations
This compound serves as a valuable precursor for the synthesis of a variety of substituted pyridines. The bromine atom at the 2-position is amenable to a range of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups. These transformations are fundamental in the construction of compounds with potential therapeutic applications, including but not limited to antitubercular agents and kinase inhibitors.
Suzuki-Miyaura Coupling: Synthesis of (2-Arylpyridin-4-yl)methanol Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, a class of molecules with significant representation in pharmaceuticals.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridines with various boronic acids. While specific data for this compound is limited in the literature, the presented data for analogous 2-bromopyridines provides a strong predictive framework for reaction optimization.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | 50% aq. Isopropanol | Reflux | 1-4 | 96²[3] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | Good (est.)¹ |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O (4:1) | 80 | 18 | Moderate (est.)¹ |
¹ Yields are based on reactions with 2-Bromo-4-methylpyridine and are expected to be similar for this compound.[1][2] ² Yield corresponds to the reaction with 2-bromopyridine.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of (2-phenylpyridin-4-yl)methanol.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Microwave synthesis vials
-
Magnetic stir bars
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a 5:1 mixture of 1,4-dioxane and degassed water (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-phenylpyridin-4-yl)methanol.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of (2-Aminopyridin-4-yl)methanol Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction is particularly valuable in medicinal chemistry for accessing a wide range of N-substituted pyridine intermediates.[4][5][6][7]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table presents a summary of reaction conditions for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a starting point for the amination of this compound.[5][8][9]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 94³ |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 95-99⁴ |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 85⁴ |
| 4 | Volatile Amines (e.g., Dimethylamine) | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98³[9] |
³ Yields are for the amination of 2-amino-6-bromopyridine.[9] ⁴ Yields are generalized based on reactions with other bromopyridines.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with morpholine.[5]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stir bars
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-morpholinopyridin-4-yl)methanol.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of (2-Alkynylpyridin-4-yl)methanol Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[10][11][12][13]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table summarizes typical conditions for the Sonogashira coupling of bromopyridines. These conditions can be adapted for this compound.[4][10][11]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N | THF | RT - 60 | 4-12 | Good (est.) |
| 2 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92⁵[13] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 8 | 89⁶ |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 100 | 12 | Moderate (est.) |
⁵ Yield for the reaction with 6-bromo-3-fluoro-2-cyanopyridine.[13] ⁶ Yield for the reaction with 4-bromopyridine hydrochloride.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stir bars
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the desired (2-(phenylethynyl)pyridin-4-yl)methanol.
Visualization: Application in Antitubercular Drug Synthesis
Derivatives of this compound can serve as precursors to compounds targeting InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Isoniazid, a frontline antitubercular drug, is a pro-drug that ultimately inhibits InhA.[14][15][16][17][18][19][20] Direct inhibitors of InhA are of significant interest for overcoming isoniazid resistance. The synthetic routes described above can be employed to generate analogs of known InhA inhibitors.
Caption: Synthetic pathways to potential InhA inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this document provide robust and efficient methods for the diversification of this scaffold, enabling access to novel compounds with potential therapeutic applications. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. ijsdr.org [ijsdr.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for N-alkylation using 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines and nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, particularly in the realm of drug discovery and development. The introduction of an alkyl group to a nitrogen atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Pyridine scaffolds are prevalent in a vast number of clinically approved drugs and bioactive compounds.[1][2] 2-Bromopyridine-4-methanol is a versatile bifunctional reagent that can be employed as an alkylating agent to introduce the (2-bromopyridin-4-yl)methyl moiety onto a variety of nitrogen nucleophiles. The presence of the bromine atom on the pyridine ring provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening.
This document provides detailed experimental protocols for the N-alkylation of amines and N-heterocycles using this compound, a summary of expected reaction outcomes, and visualizations of the experimental workflow.
Reaction Principle
The N-alkylation of amines and N-heterocycles with this compound can be achieved through several established methods for C-N bond formation, most notably through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings.
Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide (in this case, this compound). The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the N-alkylated product and regenerate the catalyst.
Ullmann Condensation: This classical method utilizes a copper catalyst to promote the coupling of an aryl halide with an amine, alcohol, or thiol. While traditionally requiring harsh reaction conditions, modern modifications have enabled these reactions to proceed under milder conditions with the use of appropriate ligands.
A general representation of the N-alkylation reaction is depicted below:
Figure 1: General scheme for the N-alkylation of a nitrogen nucleophile (R-NH-R') with this compound.
Experimental Protocols
The following are generalized protocols for the N-alkylation of amines and N-heterocycles using this compound via a Buchwald-Hartwig-type reaction. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrate.
Protocol 1: N-alkylation of Aromatic Amines
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, substituted anilines, or heteroaromatic amines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.5 equivalents).
-
Add the aromatic amine (1.0-1.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous solvent (e.g., toluene or dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((2-bromopyridin-4-yl)methyl)arylamine.
Protocol 2: N-alkylation of Aliphatic Amines and N-Heterocycles
The procedure is similar to Protocol 1, with the following considerations:
-
For volatile aliphatic amines, the reaction should be carried out in a sealed tube.
-
For N-heterocycles (e.g., imidazole, pyrazole, piperidine), a stronger base such as sodium hydride (NaH) may be required to deprotonate the heterocycle prior to the addition of the alkylating agent and catalyst system. The reaction is typically carried out in a polar aprotic solvent like DMF or THF.
Data Presentation
The following table summarizes representative examples of N-alkylation reactions using 2-bromopyridine derivatives. While specific data for a wide range of reactions with this compound is limited in the literature, these examples with analogous substrates provide an indication of the expected yields and reaction conditions.
| Entry | Amine/Heterocycle | Alkylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-(4-methylpyridin-3-yl)isoquinolin-3-amine | This compound | Buchwald-Hartwig conditions | Cs₂CO₃ | 1,2-dimethoxyethane/water | 130 (µW) | 0.75 | 44 | Patent WO2012080284A2 |
| 2 | Cyclopropylamine | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 14 | 55 | Supporting Information for a practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines |
| 3 | N-methylacetamide | 2-bromopyridine | CuI / 1,10-phenanthroline | K₃PO₄ | t-AmOH/Toluene | Reflux | 36 | High | MDPI, Molecules, 2022 |
| 4 | Carbazole | 2-bromopyridine | CuCl / 1-methyl-imidazole | t-BuOLi | Not specified | Not specified | Not specified | High | J. Org. Chem.2017 , 82 (2), 1024-1033 |
Spectroscopic Data for a Representative Product:
(2-((7-(4-methylpyridin-3-yl)isoquinolin-3-yl)amino)pyridin-4-yl)methanol (Product of Entry 1)
-
LCMS (ESI): M+H = 343.1
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.79 (s, 1H), 8.87 (s, 1H), 8.43 (d, J = 6.4 Hz, 2H), 7.81 (s, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.49 (dd, J = 8.6, 1.7 Hz, 1H), 7.35 (d, J = 5.0 Hz, 1H), 6.67 (s, 1H), 5.99 (s, 2H), 2.31 (s, 3H).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of amines/heterocycles.
Illustrative Signaling Pathway: Kinase Inhibition
Many N-alkylated pyridine derivatives are being investigated as kinase inhibitors for applications in oncology. The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of various kinases.
Caption: Inhibition of a kinase signaling pathway by an N-alkylated pyridine derivative.
Conclusion
The N-alkylation of amines and N-heterocycles using this compound provides a versatile and efficient method for the synthesis of novel pyridine-containing compounds. The protocols outlined in this document, based on established palladium- and copper-catalyzed cross-coupling reactions, offer a robust starting point for the synthesis of diverse libraries of molecules with potential applications in drug discovery and medicinal chemistry. The resulting products are amenable to further diversification through modification of the bromine and hydroxyl functionalities, further expanding their synthetic utility.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (2-bromopyridin-4-yl)methanol. This versatile building block is a valuable intermediate in the synthesis of highly functionalized pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. The protocols described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a comprehensive guide for the synthesis of diverse molecular architectures.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(hydroxymethyl)pyridines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Catalytic Cycle
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. These examples provide a strong starting point for the optimization of reactions with (2-bromopyridin-4-yl)methanol.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 80 | 16 | 98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(2-bromopyridin-4-yl)methanol
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add (2-bromopyridin-4-yl)methanol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 2-Alkenyl-4-(hydroxymethyl)pyridines
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes.[1]
Catalytic Cycle
Data Presentation: Heck Coupling of Aryl Bromides
The following table provides representative conditions and yields for the Heck coupling of aryl bromides with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 12 | 92 |
| 3 | 2,3-Dihydrofuran | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 80 | 24 | 75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 140 | 16 | 68 |
Experimental Protocol: Heck Coupling
Materials:
-
(2-bromopyridin-4-yl)methanol
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
Procedure:
-
In a sealed tube, combine (2-bromopyridin-4-yl)methanol (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (1.5 mmol, 1.5 equiv), and Et₃N (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(hydroxymethyl)pyridines
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2]
Catalytic Cycle
Data Presentation: Sonogashira Coupling of 2-Bromopyridine Derivatives
The following table summarizes representative conditions and yields for the Sonogashira coupling of 2-bromopyridine derivatives with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[2] |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | 81 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 12 | 90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
(2-bromopyridin-4-yl)methanol
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add (2-bromopyridin-4-yl)methanol (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL), Et₃N (2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Stir the reaction at 60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(hydroxymethyl)pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[3]
Catalytic Cycle
Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridines
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | 95 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 4 | 60[4] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
(2-bromopyridin-4-yl)methanol
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and BINAP (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature for catalyst pre-formation.
-
Add (2-bromopyridin-4-yl)methanol (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: The Strategic Role of 2-Bromopyridine-4-methanol in the Synthesis of Pyridinylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromopyridine-4-methanol as a versatile starting material for the synthesis of pyridinylurea-based agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not widely documented, its chemical structure allows for a logical and efficient synthetic pathway to key intermediates in the production of potent herbicides. This document outlines a detailed, three-step conversion of this compound to 4-amino-2-bromopyridine, a crucial precursor for pyridinylurea herbicides. Subsequently, a protocol for the synthesis of a model pyridinylurea herbicide, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea, is provided. The mode of action of this class of herbicides is also discussed and visualized.
The pyridine ring is a foundational scaffold in a multitude of successful commercial agrochemicals. The functional handles on this compound—a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 4-position—offer a strategic entry point for the synthesis of complex, biologically active molecules for crop protection.
Hypothetical Synthetic Pathway to Pyridinylurea Herbicides
The proposed synthetic route leverages standard, high-yielding organic transformations to convert this compound into 4-amino-2-bromopyridine. This intermediate is then readily converted to a pyridinylurea herbicide. The overall synthetic strategy is as follows:
-
Oxidation: The hydroxymethyl group of this compound is oxidized to a carboxylic acid, yielding 2-bromoisonicotinic acid.
-
Amidation: The resulting carboxylic acid is converted to the corresponding primary amide, 2-bromo-isonicotinamide.
-
Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to yield 4-amino-2-bromopyridine, with the loss of one carbon atom.
-
Urea Formation: 4-amino-2-bromopyridine is reacted with an appropriate isocyanate to form the final pyridinylurea herbicide.
This pathway is efficient and utilizes readily available reagents, making it a plausible route for the laboratory-scale synthesis and exploration of novel pyridinylurea herbicides.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromoisonicotinic Acid from this compound
This protocol describes the oxidation of the hydroxymethyl group to a carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Dichloromethane
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend this compound (1.0 eq) in water.
-
Heat the suspension to 70-80°C with vigorous stirring.
-
Slowly add potassium permanganate (2.5 eq) in portions, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to stir the mixture at 80°C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath. Acidify the solution to a pH of 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromoisonicotinic acid.
Protocol 2: Synthesis of 2-Bromo-isonicotinamide from 2-Bromoisonicotinic Acid
This protocol outlines the conversion of the carboxylic acid to a primary amide via an acid chloride intermediate.
Materials:
-
2-Bromoisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a drying tube.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C in an ice bath.
-
Slowly add concentrated aqueous ammonia (excess) to the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold DCM.
-
Dry the solid under vacuum to afford 2-bromo-isonicotinamide.
Protocol 3: Synthesis of 4-Amino-2-bromopyridine via Hofmann Rearrangement
This protocol describes the conversion of 2-bromo-isonicotinamide to 4-amino-2-bromopyridine.
Materials:
-
2-Bromo-isonicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Isopropanol (for extraction)
Procedure:
-
Prepare a solution of sodium hypobromite in situ by dissolving sodium hydroxide (4.0 eq) in water, cooling to 0°C, and slowly adding bromine (1.1 eq).
-
To this cold solution, add 2-bromo-isonicotinamide (1.0 eq) in portions, maintaining the temperature between -5 to 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 1 hour.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and extract the product with isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-amino-2-bromopyridine.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 4: Synthesis of N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea
This protocol describes the final step in the synthesis of the model pyridinylurea herbicide.
Materials:
-
4-Amino-2-bromopyridine (from Protocol 3)
-
(1-methylethyl) isocyanate
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-2-bromopyridine (1.0 eq) and a catalytic amount of DABCO (0.1 eq) in anhydrous DMF.
-
To the stirred solution, add (1-methylethyl) isocyanate (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at ambient temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by pouring the reaction mixture into water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the model pyridinylurea herbicide starting from this compound. Yields are estimates and may vary based on experimental conditions and scale.
| Reaction Step | Starting Material | Product | Estimated Yield | Key Parameters |
| Oxidation | This compound | 2-Bromoisonicotinic acid | 70-80% | Temperature control, slow addition of oxidant |
| Amidation | 2-Bromoisonicotinic acid | 2-Bromo-isonicotinamide | 85-95% | Anhydrous conditions, controlled temperature |
| Hofmann Rearrangement | 2-Bromo-isonicotinamide | 4-Amino-2-bromopyridine | 75-85% | Low temperature for hypobromite formation |
| Urea Formation | 4-Amino-2-bromopyridine | N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea | 80-90% | Anhydrous solvent, catalytic base |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway from this compound to a pyridinylurea herbicide.
Mode of Action: Inhibition of Photosystem II
Pyridinylurea herbicides act by inhibiting photosynthesis in target weed species.[1] Specifically, they bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][2] This binding blocks the electron transport chain, preventing the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[1][2] The blockage of electron flow leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]
Caption: Mechanism of action of pyridinylurea herbicides via inhibition of Photosystem II.
References
Application Notes and Protocols for the Grignard Reaction with 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the multi-step synthesis of a functionalized pyridyl alcohol, specifically (4-(hydroxymethyl)pyridin-2-yl)(phenyl)methanol, starting from 2-Bromopyridine-4-methanol. Due to the inherent incompatibility of the acidic hydroxyl group in the starting material with the strongly basic Grignard reagent, a protection-deprotection strategy is necessary.
The hydroxyl group of this compound is first protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is stable under the basic conditions required for the subsequent Grignard reaction. The Grignard reagent is then formed from the protected bromopyridine and reacted with an electrophile, in this case, benzaldehyde, to yield the desired carbon skeleton. Finally, the TBDMS protecting group is removed to afford the target di-alcohol. This protocol offers a robust method for the synthesis of functionalized pyridyl methanols, which are valuable intermediates in the development of pharmaceutical compounds.
Data Presentation
The following tables summarize the quantitative data for each key step of the synthesis. Yields and reaction conditions can be substrate-dependent and may require optimization.
Table 1: Protection of (2-bromopyridin-4-yl)methanol
| Parameter | Value | Reference |
| Starting Material | (2-bromopyridin-4-yl)methanol | N/A |
| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12-24 hours | [3] |
| Yield | Variable, can be low (e.g., 20-35%) for polar substrates | [2] |
Table 2: Grignard Reaction of Protected Bromopyridine with Benzaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | N/A |
| Reagents | Magnesium (Mg), Benzaldehyde | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-2 hours | [5] |
| Yield | 75% (representative for similar pyridyl Grignard reactions) |
Table 3: Deprotection of the Silyl Ether
| Parameter | Value | Reference |
| Starting Material | (4-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-yl)(phenyl)methanol | N/A |
| Reagent | Tetrabutylammonium fluoride (TBAF) (1 M in THF) | [6][7] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 45 minutes - 18 hours | [6] |
| Yield | 32% (substrate-dependent, can be low due to basicity of TBAF) | [7] |
Experimental Protocols
Part A: Protection of (2-bromopyridin-4-yl)methanol as a TBDMS Ether
This protocol is based on the general procedure for the silylation of alcohols.[1][3]
Materials:
-
(2-bromopyridin-4-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-bromopyridin-4-yl)methanol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine .
Part B: Grignard Reaction with Benzaldehyde
This protocol is adapted from general procedures for Grignard reactions with 2-bromopyridines.[4][8]
Materials:
-
2-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
A small crystal of iodine (optional, as an initiator)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve 2-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change). Gentle warming may be necessary.
-
Once initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-yl)(phenyl)methanol .
Part C: Deprotection of the TBDMS Ether
This protocol is based on a general procedure for the TBAF-mediated deprotection of silyl ethers.[6][7]
Materials:
-
(4-(((tert-butyldimethylsilyl)oxy)methyl)pyridin-2-yl)(phenyl)methanol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4-(hydroxymethyl)pyridin-2-yl)(phenyl)methanol .
Mandatory Visualizations
Caption: Workflow for the synthesis of (4-(hydroxymethyl)pyridin-2-yl)(phenyl)methanol.
Troubleshooting and Safety Precautions
-
Grignard Reaction Initiation: The formation of the Grignard reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Activation of magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.[9]
-
Low Yields in Protection Step: The protection of polar alcohols like pyridyl methanols can sometimes result in low yields.[2] Ensure anhydrous conditions and consider optimizing the reaction time and temperature.
-
Low Yields in Deprotection Step: The basicity of TBAF can cause decomposition of sensitive substrates.[7] If low yields are observed, consider buffering the reaction mixture with a mild acid like acetic acid.
-
Safety: Grignard reagents are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere. Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of (2-bromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules.[2][3] The protocol described herein provides a detailed methodology for the amination of (2-bromopyridin-4-yl)methanol, a functionalized heteroaryl halide.
The presence of the pyridine nitrogen in 2-bromopyridine derivatives presents a unique challenge due to its potential to coordinate with and deactivate the palladium catalyst, leading to low reaction yields.[4] To circumvent this issue, the use of sterically hindered and electron-rich phosphine ligands is crucial. These bulky ligands effectively shield the palladium center, preventing catalyst poisoning and facilitating the desired C-N bond formation.[4] This protocol incorporates the use of such a ligand system to ensure efficient and high-yielding amination. Furthermore, the presence of a primary alcohol in the substrate requires careful selection of the base to avoid unwanted side reactions.
Reaction Principle
The Buchwald-Hartwig amination of (2-bromopyridin-4-yl)methanol proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. This data, derived from analogous systems, provides a strong basis for the successful application of the protocol to (2-bromopyridin-4-yl)methanol.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu | Toluene | 80 | 12 | 85 |
| 5 | n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Dioxane | 100 | 20 | 90 |
Table 2: Representative Reagent Quantities for a 1 mmol Scale Reaction
| Reagent | Molar Equiv. | Amount |
| (2-bromopyridin-4-yl)methanol | 1.0 | 188 mg |
| Amine | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.015 | 13.7 mg |
| XPhos | 0.03 | 14.3 mg |
| Cesium Carbonate (Cs₂CO₃) | 1.5 | 488 mg |
| Anhydrous Toluene | - | 5 mL |
Experimental Protocols
This protocol provides a general procedure for the Buchwald-Hartwig amination of (2-bromopyridin-4-yl)methanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
(2-bromopyridin-4-yl)methanol
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add (2-bromopyridin-4-yl)methanol (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).
-
Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction vessel to achieve a concentration of approximately 0.2 M with respect to the starting bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (2-aminopyridin-4-yl)methanol.[6]
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols: 2-Bromopyridine-4-methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromopyridine-4-methanol as a versatile building block in the synthesis of advanced functional materials. While direct applications of this compound are limited, its derivatives are pivotal in the development of materials for organic electronics and catalysis. The presence of a reactive bromine atom at the 2-position allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the methanol group at the 4-position offers a site for further functionalization or can influence the solubility and morphology of the final material.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound is a valuable precursor for the synthesis of ligands used in phosphorescent emitters and as a core component of hole-transporting materials (HTMs) for OLEDs. The pyridine moiety is a common structural motif in ligands for iridium(III) and other heavy metal complexes that exhibit highly efficient phosphorescence.
a) Synthesis of Phosphorescent Emitters
The 2-bromo group on the pyridine ring is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. This enables the synthesis of tailored ligands for phosphorescent metal complexes. The 4-methanol group can be retained to enhance solubility or modified to tune the electronic properties of the ligand.
Illustrative Synthesis of a Bipyridine Ligand Precursor:
A common strategy involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid to create a bipyridine scaffold. This bipyridine can then be used as a ligand in a phosphorescent emitter.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-pyridine-4-methanol.
Quantitative Data for Representative Phosphorescent Emitters:
| Emitter Type (Ancillary Ligand) | Emission Color | Photoluminescence Quantum Yield (ΦPL) | External Quantum Efficiency (EQEmax) |
| Phenylpyridine-based | Green | ~ 80-95% | ~ 20-30% |
| Phenylpyrazole-based | Blue | ~ 60-80% | ~ 15-25% |
| Phenylisoquinoline-based | Red | ~ 70-90% | ~ 18-28% |
Note: The performance of a specific emitter is highly dependent on the entire molecular structure and the OLED device architecture.
b) Synthesis of Hole-Transporting Materials (HTMs)
Derivatives of this compound can be used to construct hole-transporting materials. The pyridine core can be functionalized through cross-coupling reactions to attach hole-transporting moieties like triarylamines. The resulting molecules should possess appropriate HOMO energy levels for efficient hole injection from the anode and good thermal stability.
Quantitative Data for Representative Hole-Transporting Materials:
The following table shows key properties for high-performance hole-transporting materials. Derivatives of this compound would be engineered to exhibit similar characteristics.
| Material Type | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) |
| Triarylamine-based | -5.1 to -5.5 | 10⁻³ to 10⁻⁵ | > 100 |
| Carbazole-based | -5.4 to -5.8 | 10⁻³ to 10⁻⁶ | > 120 |
Application in Catalysis
Functionalized pyridine and bipyridine ligands are essential in homogeneous catalysis. This compound serves as a starting point for the synthesis of such ligands. The resulting metal complexes can be used as catalysts in a variety of organic transformations, including cross-coupling reactions.
Illustrative Synthesis of a Monophosphine Pyridine Ligand:
A phosphine group can be introduced at the 2-position of the pyridine ring via a coupling reaction, yielding a P,N-type ligand. The methanol group at the 4-position can influence the ligand's solubility in different reaction media.
Experimental Protocol: Synthesis of a 2-(Diphenylphosphino)pyridine-4-methanol Ligand
Materials:
-
This compound (1.0 eq)
-
Diphenylphosphine (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and dppb in anhydrous toluene.
-
Add diphenylphosphine and sodium tert-butoxide.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the desired phosphine ligand.
Quantitative Data for Representative Palladium Catalysts in Suzuki-Miyaura Coupling:
The performance of a catalyst is highly dependent on the ligand structure. The following table provides representative data for the catalytic activity of palladium complexes with P,N-type ligands in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 2 | >95 | ~95 |
| 0.1 | 6 | >90 | ~900 |
| 0.01 | 12 | ~85 | ~8500 |
Note: TON is calculated as moles of product per mole of catalyst.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromopyridine-4-methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling reactions involving 2-Bromopyridine-4-methanol.
Troubleshooting and Optimization
Low yields and the formation of side products are common challenges in Suzuki coupling reactions with heteroaryl halides like this compound. The following sections provide guidance on how to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low or no yield. What are the primary causes?
A1: Low yields with 2-bromopyridine substrates are frequently encountered and can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation and poisoning.[1][2] The hydroxymethyl group in your specific substrate might also play a role in catalyst coordination.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a stalled or inefficient reaction.[1][3]
-
Reagent Quality: The purity of your this compound, boronic acid (or its ester), base, and solvent is crucial. Impurities, particularly water or oxygen, can lead to side reactions and catalyst decomposition.[1][4]
-
Inefficient Oxidative Addition: The carbon-bromine bond in 2-bromopyridines can be less reactive compared to other aryl bromides, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.[2]
Q2: I'm observing significant formation of side products, such as the homocoupling of my boronic acid. How can this be minimized?
A2: The homocoupling of boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][4] To mitigate this:
-
Rigorous Degassing: It is critical to thoroughly degas all solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for an extended period are highly effective.[1][2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration to prevent oxygen from entering the system.[1]
Another potential side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom.[1] This can be minimized by:
-
Using Anhydrous Solvents: Ensure your solvents are dry.[2]
-
Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[2]
Q3: Could the hydroxymethyl group on my substrate be interfering with the reaction?
A3: While the hydroxymethyl group is generally tolerated in Suzuki couplings, it could potentially influence the reaction. The hydroxyl group could coordinate to the palladium catalyst. While there is no direct evidence from the search results for this specific substrate, it is a possibility to consider. One study has shown the simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki reaction, suggesting the compatibility of the hydroxyl group with the reaction conditions.[5] If you suspect interference, you could protect the hydroxyl group as a preliminary step.
Q4: Which catalyst and ligand combination is recommended for coupling this compound?
A4: Standard catalysts like Pd(PPh₃)₄ may not be very effective for 2-bromopyridine substrates due to catalyst deactivation.[1] The use of bulky, electron-rich phosphine ligands is often beneficial as they can shield the palladium center from coordination with the pyridine nitrogen.[2] Consider catalyst systems such as:
-
Pre-catalysts like Pd(dppf)Cl₂ or XPhos Pd G3, which often provide more reproducible results.[1]
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield of Suzuki couplings with 2-substituted pyridines. This data, compiled from various sources, can serve as a guide for optimizing your reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield [1]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings. |
Table 2: Influence of Base and Solvent on Yield [1][3]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This should be considered a starting point, and optimization of specific parameters is highly recommended.
General Procedure for Suzuki-Miyaura Coupling[2][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps. Understanding this cycle is crucial for troubleshooting.[6][7]
References
Purification of crude 2-Bromopyridine-4-methanol by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-Bromopyridine-4-methanol using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution of the product with impurities is a common challenge. To improve separation, consider the following strategies:
-
Optimize the Solvent System: A good starting point is a gradient of ethyl acetate in hexanes.[1] If you are already using this system, try a shallower gradient. For impurities that are very close to your product, switching to a different solvent system, such as dichloromethane in hexanes, may alter the selectivity and improve separation.[1]
-
Adjust Column Parameters: Using a longer chromatography column can increase the surface area and improve the separation of closely eluting compounds.[1]
-
Change the Stationary Phase: If optimizing the mobile phase on a silica gel column is unsuccessful, consider switching to a different stationary phase like neutral alumina, which offers different separation characteristics.[1]
Q2: I am observing significant peak tailing for my compound. What is the cause and how can I fix it?
A: Peak tailing is a frequent issue with basic compounds like pyridine derivatives on silica gel columns.[2] This is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the silica surface.[2] To mitigate this:
-
Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to your eluent.[1][2] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your product and leading to more symmetrical peaks.[2]
-
Deactivate the Silica Gel: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine before loading your sample.[1][3]
Q3: My product recovery is very low, or I suspect it is decomposing on the column. What should I do?
A: Low recovery can be due to the compound's instability on the acidic silica gel stationary phase.[1][4]
-
Assess Stability: First, determine if your compound is stable on silica gel by performing a 2D TLC.[4] To do this, spot your sample on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears below the diagonal, it indicates decomposition.[5]
-
Use an Alternative Stationary Phase: If your compound is unstable on silica, switch to a more inert stationary phase like neutral alumina.[1]
-
Minimize Contact Time: If you must use silica, try to minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution, without compromising the separation.[1]
Q4: My compound is not coming off the column.
A: If your compound is not eluting, it is likely too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.[4]
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing methanol might be necessary. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for eluting very polar basic compounds.[4]
-
Check for Decomposition: It's also possible the compound has decomposed on the column and will not elute.[4] You can test for this by running a TLC of the crude material to ensure it is stable to silica.[4]
Q5: My compound is eluting too quickly, with the solvent front.
A: If your compound elutes with the solvent front, the mobile phase is too polar, preventing effective interaction with the stationary phase.
-
Decrease Solvent Polarity: Start with a less polar solvent system. For example, if you are using a 20% ethyl acetate in hexanes mixture, try starting with 5% or 10% ethyl acetate. A common practice is to choose a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[6][7]
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Chromatography column of an appropriate size
-
Eluent: A mixture of ethyl acetate and hexanes (gradient elution is recommended)[9]
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Methodology:
-
TLC Analysis: Before setting up the column, analyze your crude product by TLC to determine an appropriate starting solvent system. Test various ratios of ethyl acetate in hexanes to find a composition that gives the desired product an Rf value of about 0.2-0.3.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% hexanes).[9]
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing and remove any air bubbles.[8][10]
-
Once packed, drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand (approx. 2-5 mm) to the top of the silica to protect the surface from being disturbed during sample and solvent addition.[8][11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[8][9] Carefully add this solution to the top of the column using a pipette.[8]
-
Dry Loading: For products with poor solubility in the eluent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] This powder can then be carefully added to the top of the packed column.[11] This method is often preferred for better separation.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent to the column.
-
Apply gentle pressure to the top of the column to begin the flow of the mobile phase.[8]
-
Start collecting fractions in separate tubes.[9]
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexanes.[9] This will help to elute the compounds from the column in order of increasing polarity.
-
-
Monitoring the Separation:
-
Product Isolation:
Data Presentation
The following table summarizes typical parameters for the purification of pyridine derivatives by column chromatography.
| Parameter | Condition / Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [8][10] |
| Mobile Phase (Eluent) | Gradient: Hexanes to 30% Ethyl Acetate in Hexanes | [10] |
| Loading Method | Dry loading with silica gel is often preferred. | [10][11] |
| Purity (Post-Column) | >98% (by GC-MS, typical for similar compounds) | [10] |
| Yield | 75-85% (typical for similar compounds) | [10] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the purification process.
Caption: A high-level workflow for the purification of this compound.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. rroij.com [rroij.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 2-Bromo-4-hydroxymethylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-4-hydroxymethylpyridine, tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
Q1: What is the recommended purification method for crude 2-Bromo-4-hydroxymethylpyridine?
A1: For solid products like 2-Bromo-4-hydroxymethylpyridine, recrystallization is an excellent and commonly used technique to remove small amounts of impurities.[1] If the product is an oil or liquid at room temperature, other methods like column chromatography or distillation should be considered.[2]
Q2: How do I select a suitable solvent for the recrystallization of 2-Bromo-4-hydroxymethylpyridine?
A2: The ideal recrystallization solvent should dissolve the compound effectively at elevated temperatures but poorly at lower temperatures.[2] For brominated pyridine derivatives, a solvent mixture of a more polar solvent (e.g., ethyl acetate) with a less polar one (e.g., hexanes or petroleum ether) is often successful.[2] It is highly recommended to perform small-scale solubility tests with various solvents to identify the optimal choice for your specific batch.
Q3: My compound is not crystallizing upon cooling. What steps can I take to induce crystallization?
A3: If crystals do not form, your solution might be too dilute or supersaturated. The following techniques can help induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 2-Bromo-4-hydroxymethylpyridine to the cooled solution. This "seed crystal" can initiate the crystallization process.
-
Concentration: If the solution is too dilute, you can heat it to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q4: What should I do if my product "oils out" instead of forming crystals?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Allow the solution to cool more slowly.
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.
Data Presentation
Physical and Chemical Properties of 2-Bromo-4-hydroxymethylpyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [3][4] |
| Molecular Weight | 188.02 g/mol | [3][5] |
| Melting Point | 58-61°C | [3] |
| Boiling Point | 316.6 ± 27.0 °C at 760 mmHg | [3] |
| Appearance | Solid | [5] |
| Solubility | Assumed to be soluble in common organic solvents like ethanol and dichloromethane.[5] Limited water solubility is likely.[5] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Preparation: Place a small amount (e.g., 10-20 mg) of crude 2-Bromo-4-hydroxymethylpyridine into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, hexanes, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature.
-
Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms abundant crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Transfer the crude 2-Bromo-4-hydroxymethylpyridine to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent (or solvent mixture) to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper, followed by placing them in a desiccator or a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of 2-Bromo-4-hydroxymethylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]
- 4. 2-bromo-4-hydroxymethylpyridine | 118289-16-0 [chemnet.com]
- 5. 2-Bromo-4-(hydroxymethyl)pyridine | CAS 131747-57-6 | High-Purity Manufacturer & Supplier in China [pipzine-chem.com]
Preventing side reactions in palladium-catalyzed coupling of (2-bromopyridin-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed coupling of (2-bromopyridin-4-yl)methanol. The following information is designed to help you prevent common side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed coupling of (2-bromopyridin-4-yl)methanol?
A1: The primary side reactions encountered are:
-
Homocoupling: This can occur with the coupling partner (e.g., boronic acid in Suzuki reactions) or with (2-bromopyridin-4-yl)methanol itself. The presence of oxygen often promotes the homocoupling of boronic acids.[1][2]
-
Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 4-(hydroxymethyl)pyridine. This can be caused by protic impurities or certain bases.[2]
-
Catalyst Decomposition: The active palladium(0) catalyst can agglomerate and precipitate as inactive palladium black, which is often a sign of a slow or inhibited catalytic cycle.[3]
-
Pyridine Poisoning of the Catalyst: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and low yields. This is a common challenge with pyridine-containing substrates.[1][3]
Q2: How does the pyridine nitrogen in (2-bromopyridin-4-yl)methanol affect the reaction?
A2: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center. This coordination can inhibit the catalyst's activity by blocking sites required for the catalytic cycle, leading to low or no conversion of the starting material.[1][3]
Q3: What is the best type of ligand to use for this substrate?
A3: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and RuPhos can sterically shield the palladium center, which helps to prevent the coordination of the pyridine nitrogen.[1][3] These ligands also promote the key steps of the catalytic cycle.
Q4: I'm observing a significant amount of homocoupling product. How can I minimize this?
A4: To minimize homocoupling, it is crucial to maintain a strictly oxygen-free environment. This can be achieved by:
-
Thorough Degassing: Degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period.[1]
-
Using a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can reduce homocoupling that sometimes occurs during the in situ reduction of Pd(II) sources.[1]
Q5: My main side product is the protodebrominated (2-bromopyridin-4-yl)methanol. What are the likely causes and solutions?
A5: Protodebromination is often caused by the presence of water or other protic impurities in your reaction. To address this:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried and that the reaction is set up under a dry, inert atmosphere.
-
Optimize Your Base: Very strong bases can sometimes promote protodebromination. Screening different bases, such as moving from a stronger base to a milder one like K₃PO₄ or Cs₂CO₃, may be beneficial.[2]
-
Control Reaction Temperature and Time: Excessive heat or prolonged reaction times can sometimes favor this side reaction. Monitor your reaction's progress and stop it once the starting material is consumed.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky Ligand: Use sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to block the pyridine nitrogen from coordinating to the palladium.[1][3] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient formation of the active catalytic species.[3] |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Palladium catalysts can degrade over time. Ensure you are using a fresh batch. 2. Ensure Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Make sure your reaction is properly set up under an inert atmosphere (argon or nitrogen).[1] |
| Inefficient Oxidative Addition | 1. Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., in 10 °C increments) may improve the rate of oxidative addition. Monitor for decomposition.[3] 2. Ligand Choice: More electron-rich ligands can facilitate oxidative addition.[1] |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling Product | Presence of Oxygen | 1. Degas Solvents Thoroughly: Use freeze-pump-thaw cycles or sparge with an inert gas for at least 30 minutes.[1] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen. |
| Protodebromination Product | 1. Protic Impurities (e.g., water) 2. Inappropriate Base | 1. Use Anhydrous Reagents and Solvents: Dry solvents and reagents before use. 2. Screen Bases: Try using a milder base such as K₃PO₄ or Cs₂CO₃.[2] |
| Palladium Black Formation | Catalyst Decomposition | 1. Optimize Ligand: A suitable bulky, electron-rich ligand can stabilize the catalytic species.[3] 2. Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.[3] |
Data Presentation
The following table provides a summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with a bromopyridine substrate. This data is representative and aims to guide optimization efforts.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Ligand | PPh₃ | SPhos | Increased yield and reduced side products due to prevention of pyridine coordination.[1] |
| Base | Na₂CO₃ (aqueous) | K₃PO₄ (anhydrous) | Reduced protodebromination and potentially higher yield.[2] |
| Atmosphere | Air | Argon (degassed solvents) | Significantly reduced homocoupling of the boronic acid.[1] |
| Catalyst Source | Pd(OAc)₂ | Pd₂(dba)₃ / SPhos G3 Precatalyst | Faster generation of active Pd(0) and potentially less homocoupling.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of (2-bromopyridin-4-yl)methanol with Minimal Side Reactions
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
(2-bromopyridin-4-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%)
-
SPhos (if not using a pre-catalyst, 4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-bromopyridin-4-yl)methanol, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (or palladium source and ligand).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for palladium-catalyzed coupling.
Caption: Catalytic cycle with competing side reactions.
References
Technical Support Center: Catalyst Deactivation in 2-Bromopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in cross-coupling reactions involving 2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromopyridine substrates particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2][3][4] This phenomenon is often referred to as the "2-pyridyl problem."[3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: Beyond pyridine coordination, several other deactivation pathways can occur:
-
Catalyst Poisoning by Substrate/Product: The nitrogen atom of the 2-bromopyridine substrate or the 2-substituted pyridine product can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][5] This is the most common challenge for this class of substrates.
-
Thermal Decomposition: Many cross-coupling reactions require elevated temperatures. However, excessive heat (e.g., >120 °C) can cause the catalyst to decompose and agglomerate into catalytically inactive palladium black.[1][2]
-
Ligand Degradation: Phosphine ligands, which are crucial for these reactions, are susceptible to oxidation by trace amounts of air or peroxides in solvents.[2][6] P-C bond cleavage can also occur at high temperatures.[6]
-
Formation of Inactive Catalyst Species: The active catalyst can react with other components in the mixture to form stable, off-cycle complexes that are catalytically inactive.[2] For instance, in Suzuki reactions, unreactive palladium dimers bridged by iodide anions can form.[7]
Q3: How do I select the appropriate ligand to prevent catalyst poisoning by the pyridine nitrogen?
A3: The key is to use sterically hindered, electron-rich phosphine ligands.[1][8] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] Electron-rich phosphines also promote the crucial reductive elimination step of the catalytic cycle.[9] Several classes of ligands, such as biaryl monophosphines (e.g., Buchwald ligands like XPhos, RuPhos, SPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃), have been developed for this purpose.[1][3]
Q4: Which base should I use, especially if my substrates are base-sensitive?
A4: The choice of base is critical and can influence both the reaction rate and the prevalence of side reactions like dehalogenation.[3][10]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are often effective but can be incompatible with base-sensitive functional groups like esters or enolizable ketones.[1][7]
-
Milder Bases: For sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are recommended.[10] These are often used in Suzuki reactions and can help prevent side reactions.[3][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky Ligand: Use sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃ to block pyridine coordination.[1][3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[3] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for catalyst decomposition (palladium black formation).[3] 2. Check Halide Reactivity: If using 2-chloropyridine, consider switching to the more reactive 2-bromopyridine or 2-iodopyridine, as reactivity follows the order I > Br > Cl.[10][11] |
| Inadequate Inert Atmosphere | 1. Improve Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize phosphine ligands and the Pd(0) catalyst.[1][6] 2. Maintain Positive Pressure: Keep the reaction vessel under a positive pressure of inert gas throughout the experiment. |
| Reagent Impurity or Insolubility | 1. Purify Reagents: Ensure the 2-bromopyridine and coupling partner are of high purity. Impurities like sulfur compounds can be potent catalyst poisons.[2] 2. Check Solubility: Ensure all reagents, particularly the base, are soluble in the chosen solvent system. If necessary, screen different solvents.[1] |
Issue 2: Rapid Catalyst Deactivation (Palladium Black Formation)
| Possible Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | 1. Lower the Temperature: Reduce the reaction temperature to a range of 80-100 °C and extend the reaction time.[1] 2. Monitor Closely: Visually inspect the reaction for the formation of black precipitate. |
| Slow Catalysis Leading to Agglomeration | 1. Optimize Conditions: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of it agglomerating into inactive palladium black.[3] Implement strategies from "Issue 1" to accelerate the catalytic cycle (e.g., optimal ligand choice, temperature). 2. Use a Stabilizing Ligand: Select a ligand known to stabilize Pd(0) nanoparticles and prevent their aggregation.[3] |
| Incorrect Ligand-to-Metal Ratio | 1. Screen Ratios: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.[2] Screen ligand-to-metal ratios (e.g., 1:1, 2:1) to find the optimal balance for stability and activity. |
Issue 3: Formation of Side Products
| Side Product | Possible Cause & Prevention |
| Dehalogenation (Hydrodebromination) | Cause: Formation of a palladium-hydride species that replaces the bromine with a hydrogen.[10] Prevention: 1. Use a Milder Base: Switch from strong bases like NaOt-Bu to K₃PO₄ or Cs₂CO₃.[10] 2. Lower the Temperature: Higher temperatures can favor dehalogenation.[3] 3. Optimize Ligand/Base Combination: The choice of ligand and base can significantly influence the rate of reductive elimination versus dehalogenation.[3] |
| Homocoupling | Cause: The organometallic reagent (e.g., boronic acid) coupling with itself, often promoted by oxygen.[3] Prevention: 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove all traces of oxygen.[3] 2. Use a Pd(0) Source: Pd(II) precatalysts can sometimes lead to homocoupling during the initial in-situ reduction to Pd(0). Using a direct Pd(0) source (e.g., Pd₂(dba)₃) can minimize this.[3] |
Data Presentation
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This table summarizes representative data to guide ligand selection. Actual yields may vary based on specific reaction conditions.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | <5 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 80 | 12 | >95 | >47 |
| XPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >98 | >98 |
| SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >98 | >98 |
| RuPhos | 2 | Cs₂CO₃ | Toluene | 90 | 16 | >90 | >45 |
Data compiled and adapted from representative literature to illustrate performance trends.[1][3]
Mandatory Visualizations
Caption: Primary catalyst deactivation pathway via pyridine coordination.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a starting point for optimization.
Materials:
-
2-Bromopyridine
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. Reactions are typically complete in 4-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation.
Materials:
-
All materials from Protocol 1
-
An internal standard (e.g., 1,3,5-trimethoxybenzene, mesitylene) that is stable under the reaction conditions and has signals that do not overlap with reactants or products.
-
NMR tube with a screw cap (e.g., J. Young tube)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox, combine all reagents, catalyst, ligand, base, and the internal standard in a vial as described in Protocol 1, but at a smaller scale suitable for an NMR tube (e.g., 0.1 mmol).
-
Solvent Addition: Add the deuterated, degassed solvent (e.g., dioxane-d₈) to the vial and mix until homogeneous.
-
Transfer: Quickly transfer the reaction mixture to the J. Young NMR tube and seal it.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer (e.g., at 80 °C) and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Data Analysis: Integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard. Plot the concentration (or relative integration) of the product versus time to determine the reaction rate. A plateau in product formation before the full conversion of the starting material is a strong indicator of catalyst deactivation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. gessnergroup.com [gessnergroup.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Managing temperature control in diazotization synthesis of bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the diazotization synthesis of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (0-5 °C) so critical during the diazotization of aminopyridines?
A1: Maintaining a low temperature, typically between 0-5 °C, is crucial because the resulting pyridinediazonium salts are thermally unstable.[1][2][3] At temperatures above this range, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, most commonly hydroxypyridines (pyridones).[1][3][4] This decomposition significantly reduces the yield of the desired bromopyridine. The reaction to form the diazonium salt is also exothermic, making strict temperature control essential to prevent a runaway reaction.[4][5]
Q2: What are the primary side reactions if the temperature exceeds the recommended 0-5 °C range?
A2: The most common side reaction is the hydrolysis of the diazonium salt to form the corresponding hydroxypyridine.[1][6] This occurs when the diazonium group is replaced by a hydroxyl group from the aqueous solvent. Another potential side reaction is an azo coupling reaction between the newly formed diazonium salt and the unreacted parent aminopyridine, which can lead to the formation of colored impurities.[3]
Q3: Can the optimal temperature for diazotization vary depending on the specific aminopyridine substrate?
A3: Yes, the stability of the diazonium salt can be influenced by the electronic properties of the substituents on the pyridine ring.[7][8] Electron-withdrawing groups can sometimes increase the stability of the diazonium salt, potentially allowing for a slightly wider temperature window. Conversely, electron-donating groups may decrease stability. However, as a general rule of thumb, maintaining the 0-5 °C range is a safe starting point for most aminopyridines.[9]
Q4: Is it possible to perform diazotization reactions at room temperature?
A4: While traditionally carried out at low temperatures, some modern approaches allow for diazotization at or near room temperature. These methods often involve the use of specific reagents like isoamyl nitrite in organic solvents or employing deep eutectic solvents (DES) that can stabilize the diazonium salt.[10] Flow chemistry setups also offer better control over reaction temperature and mixing, which can sometimes permit the use of higher temperatures.[4][11]
Q5: My reaction mixture is showing excessive foaming or gas evolution. What is the cause and how can I mitigate it?
A5: Excessive foaming or gas evolution is a strong indicator that the diazonium salt is decomposing and releasing nitrogen gas (N₂).[3] This is typically caused by the reaction temperature rising above the critical 0-5 °C range. To mitigate this, you should immediately check and lower the reaction temperature. Additionally, ensure that the sodium nitrite solution is being added slowly and dropwise to the acidic solution of the aminopyridine to better control the exothermic nature of the reaction.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization synthesis of bromopyridines, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Bromopyridine | 1. Reaction temperature was too high , leading to decomposition of the diazonium salt.[3] 2. Rate of sodium nitrite addition was too fast , causing localized heating.[2] 3. Insufficient cooling capacity of the ice bath. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for more efficient cooling.[7][3] 2. Add the sodium nitrite solution dropwise with vigorous stirring to ensure rapid heat dissipation.[2] 3. Monitor the internal reaction temperature with a thermometer, not just the bath temperature. |
| Formation of a Dark Brown or Black Tar-like Substance | 1. Significant decomposition of the diazonium salt due to elevated temperatures.[3] 2. Unwanted azo coupling side reactions occurring at higher temperatures.[3] | 1. Improve temperature control as described above. 2. Ensure sufficient acidity of the reaction medium. The aminopyridine should be fully protonated to prevent it from acting as a coupling partner.[3] |
| Precipitate Forms During Diazotization | 1. The aminopyridine salt (e.g., hydrochloride) may have low solubility in the acidic medium at low temperatures. 2. The diazonium salt itself may be precipitating from the solution. | 1. Ensure the aminopyridine is fully dissolved in the acid before cooling and starting the nitrite addition. You may need to adjust the acid concentration or add a co-solvent.[3] 2. If the diazonium salt is precipitating, ensure the mixture is well-stirred to maintain a homogenous suspension for the subsequent Sandmeyer reaction.[3] |
| Inconsistent Results Between Batches | 1. Variations in temperature control from one experiment to the next. 2. Differences in the rate of reagent addition . | 1. Standardize the cooling procedure and always use an internal thermometer. 2. Use a dropping funnel for the controlled addition of sodium nitrite and maintain a consistent addition rate. |
Experimental Protocols
General Protocol for Diazotization of an Aminopyridine
This protocol outlines a standard procedure for the diazotization of an aminopyridine, which is a precursor to the Sandmeyer reaction for producing bromopyridines.
-
Dissolution of the Amine: In a reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve the aminopyridine (1.0 equivalent) in an excess of a mineral acid such as hydrobromic acid (HBr) and water.[2]
-
Cooling: Place the reaction vessel in an ice-salt bath and cool the solution to 0-5 °C with continuous, vigorous stirring.[7][3] It is critical to maintain this temperature throughout the subsequent steps.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.0-1.1 molar equivalents) in cold distilled water.[3]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred aminopyridine solution using a dropping funnel.[2][3] Monitor the internal temperature of the reaction mixture closely to ensure it does not rise above 5 °C.[3]
-
Completion and In Situ Use: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete.[7] The resulting cold diazonium salt solution is typically used immediately in the subsequent Sandmeyer reaction without isolation.[7][2]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates the key stages of the diazotization process and the critical temperature control points.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Flow Procedures for Diazonium Formation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Issues with 2-Bromopyridine-4-methanol stability during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromopyridine-4-methanol during long-term storage. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][3] The recommended storage temperature is generally at room temperature, although for extended periods, refrigeration (2-8 °C) in a desiccated environment can be beneficial.[4]
Q2: I've noticed a change in the color of my this compound from white to brownish. What could be the cause?
A2: A color change from white to brown is a common indicator of degradation. This can be caused by several factors, including:
-
Oxidation: Exposure to air, particularly in the presence of light, can lead to the oxidation of the methanol group or other parts of the molecule.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[1][2][5][6]
-
Presence of Impurities: Trace amounts of impurities from the synthesis process may catalyze degradation reactions over time.
It is advisable to test the purity of the material before use if a significant color change is observed.
Q3: My compound shows a new peak in the HPLC analysis after several months of storage. What could this impurity be?
A3: A new peak in the HPLC chromatogram suggests the formation of a degradation product. Based on the structure of this compound, potential degradation products could include:
-
2-Bromopyridine-4-carboxylic acid: Formed by the oxidation of the primary alcohol.
-
2-Hydroxypyridine-4-methanol: Resulting from the hydrolysis of the bromo group.
-
Polymeric materials: Formed through intermolecular reactions.
To identify the impurity, techniques such as LC-MS or GC-MS are recommended.
Q4: Can I still use this compound that has started to show signs of degradation?
A4: The suitability of using partially degraded this compound depends on the specific requirements of your experiment. For applications that demand high purity, such as in the final steps of a pharmaceutical synthesis, it is strongly recommended to use a fresh or purified batch. For less sensitive applications, it may be possible to use the material after determining its purity and adjusting the amount accordingly. However, be aware that the degradation products may interfere with your reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (White to Brown) | Oxidation, Photodegradation, Impurities | Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., Argon or Nitrogen). |
| Decreased Purity Over Time | Exposure to air, moisture, or light | Follow ideal storage conditions. For long-term storage, consider aliquoting the compound to minimize repeated exposure of the entire batch. |
| Inconsistent Experimental Results | Use of degraded material | Always check the purity of the compound before use, especially if it has been stored for an extended period. Use a fresh batch for critical experiments. |
| Formation of an Insoluble Precipitate | Polymerization or formation of highly insoluble degradation products | Discard the batch and obtain a fresh supply. Ensure storage conditions are strictly followed to prevent this in the future. |
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
3. HPLC Conditions (Illustrative):
-
Mobile Phase: A gradient of acetonitrile and water (e.g., start with 20% acetonitrile, ramp to 90% over 15 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
References
- 1. espublisher.com [espublisher.com]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding homocoupling side products in 2-bromopyridine reactions
Welcome to the technical support center for optimizing reactions involving 2-bromopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on minimizing the formation of homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 2-bromopyridine cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction where the starting material couples with itself. In the case of 2-bromopyridine, this leads to the formation of 2,2'-bipyridine. This unwanted reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions involving 2-bromopyridine?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two molecules of 2-bromopyridine.[1] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[1] One pathway for this reduction involves the homocoupling of two molecules of the organoboron reagent (in Suzuki coupling) or the aryl halide itself, which generates Pd(0) at the expense of your starting materials.[1]
Q3: How does the pyridine nitrogen in 2-bromopyridine affect cross-coupling reactions?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes form inactive or less active catalytic species, slowing down the catalytic cycle.[2] The use of bulky, electron-rich phosphine ligands can help to mitigate this by sterically hindering the pyridine nitrogen from coordinating to the palladium center.[2]
Troubleshooting Guides
Issue 1: Significant formation of 2,2'-bipyridine (homocoupling product) is observed.
This is a common issue, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. The following troubleshooting steps can help minimize this side product.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step troubleshooting guide for minimizing homocoupling.
Detailed Solutions:
-
Improve Degassing: Oxygen is a major promoter of homocoupling.[1] Ensure all solvents and the reaction mixture are thoroughly degassed. Standard methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: This technique, involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing, is highly effective at removing dissolved oxygen.[1]
-
-
Change Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step that can lead to homocoupling.[1][2]
-
Optimize Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often recommended. These ligands can accelerate the rate-determining oxidative addition step of the main cross-coupling cycle, allowing the desired reaction to outcompete the homocoupling pathway.[1] They also help prevent catalyst inhibition by the pyridine nitrogen.[2]
-
Screen Bases: A strong or poorly soluble base can sometimes exacerbate side reactions.[1] Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the optimal conditions for your specific substrates.[1]
-
Adjust Temperature: Elevated temperatures can sometimes favor homocoupling.[2] Try running the reaction at a lower temperature for a longer period.
Issue 2: Low or no conversion of 2-bromopyridine.
If you are not observing homocoupling but the reaction is not proceeding, consider the following:
-
Catalyst Inactivity:
-
Catalyst Poisoning: As mentioned, the pyridine nitrogen can inhibit the catalyst.[3] The use of bulky ligands is crucial.
-
Decomposition: A fine black precipitate (palladium black) indicates catalyst decomposition.[3] This can be caused by excessively high temperatures or prolonged reaction times.[3] Consider lowering the temperature.
-
Inactive Catalyst: Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst.
-
-
Inefficient Oxidative Addition: The C-Br bond of 2-bromopyridine can be less reactive than other aryl bromides.
-
Increase the reaction temperature cautiously.
-
Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.
-
-
Poor Reagent Purity or Reaction Setup: Organometallic reactions are sensitive to air and moisture. Ensure all reagents are pure, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere.[3]
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize general trends and some specific examples of how different reaction parameters can influence the outcome of cross-coupling reactions with 2-bromopyridine, with a focus on minimizing homocoupling.
Table 1: General Effect of Ligand Choice on Homocoupling in Suzuki-Miyaura Coupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium. |
Table 2: Illustrative Examples of Reaction Conditions for 2-Bromopyridine Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Notes on Homocoupling |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky ligand minimizes homocoupling. |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | 50% aq. Isopropanol | 80 | 96 | Oxygen-promoted reaction, may lead to homocoupling if not controlled.[4][5] |
| Buchwald-Hartwig | N-Methylaniline | XPhos Pd G3 | NaOtBu | Toluene | 100 | High | Pre-catalyst and bulky ligand are effective.[3] |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | Bidentate ligand used to facilitate the reaction.[6] |
| Stille | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Toluene | 110 | Good | Homocoupling of the organostannane is a potential side reaction.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with Minimized Homocoupling
This protocol is a starting point and may require optimization for specific substrates.
Reaction Setup:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Preparation: In a glovebox, add 2-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial.[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[3]
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution).[3]
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
References
Validation & Comparative
Interpreting the Mass Spectrum of (2-bromopyridin-4-yl)methanol: A Comparative Guide
For researchers and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. This guide provides a detailed interpretation of the expected mass spectrum of (2-bromopyridin-4-yl)methanol, a valuable building block in medicinal chemistry. Due to the limited availability of a public experimental electron ionization (EI) mass spectrum for this specific compound, this guide presents a predictive interpretation based on the well-established fragmentation patterns of its core structural motifs: a bromopyridine ring and a benzyl alcohol group.
Predicted Mass Spectrum Analysis
The mass spectrum of (2-bromopyridin-4-yl)methanol is anticipated to exhibit a characteristic molecular ion peak and a series of fragment ions that provide structural confirmation. The molecular formula of (2-bromopyridin-4-yl)methanol is C₆H₆BrNO, with a molecular weight of approximately 188.02 g/mol .[1][2]
A key feature of the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a pair of peaks of almost equal intensity for any bromine-containing fragment, separated by two mass-to-charge units (m/z). Therefore, the molecular ion will appear as a doublet at m/z 187 and 189, corresponding to [C₆H₆⁷⁹BrNO]⁺ and [C₆H₆⁸¹BrNO]⁺, respectively. An electrospray ionization mass spectrum has shown a protonated molecular ion at m/z 189.65 [M+H]⁺.[3]
Fragmentation Pathways
The fragmentation of (2-bromopyridin-4-yl)methanol under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br bond and fragmentation of the methanol substituent.
Based on the known fragmentation of 3-bromopyridine, a primary fragmentation route is the loss of the bromine radical (Br•), leading to the formation of a pyridinylmethanol cation at m/z 108.[5] Further fragmentation of the pyridine ring can also occur.
Drawing parallels with the fragmentation of benzyl alcohol, we can predict fragmentation pathways involving the methanol group. A common fragmentation for benzyl alcohols is the loss of a hydroxyl radical (•OH) to form a stable benzylic-type cation.[4] In this case, it would result in a fragment at m/z 170/172. Another significant fragmentation pathway for benzyl alcohol involves rearrangement and loss of CO to produce a prominent peak at m/z 79.[6] A similar rearrangement could be possible for the pyridinylmethanol cation.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted fragmentation pathway of (2-bromopyridin-4-yl)methanol.
Quantitative Data Summary
The following table summarizes the predicted key ions in the electron ionization mass spectrum of (2-bromopyridin-4-yl)methanol. The relative abundance is a prediction and may vary in an experimental spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Predicted Relative Abundance |
| 187/189 | [C₆H₆BrNO]⁺˙ (Molecular Ion) | Moderate |
| 170/172 | [C₆H₅BrNO]⁺ | Low |
| 108 | [C₆H₆NO]⁺ | High |
| 79 | [C₅H₅N]⁺˙ | Moderate |
Experimental Protocol: Acquiring a Mass Spectrum
To obtain an experimental mass spectrum of (2-bromopyridin-4-yl)methanol, a standard procedure using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source would be employed.
1. Sample Preparation:
-
Dissolve a small amount of (2-bromopyridin-4-yl)methanol in a volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injection Port: Set to 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to (2-bromopyridin-4-yl)methanol and analyze its mass spectrum to identify the molecular ion and major fragment ions.
This guide provides a foundational understanding of the expected mass spectral behavior of (2-bromopyridin-4-yl)methanol. Experimental verification is crucial for confirming these predictions and for any quantitative applications.
References
- 1. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMOPYRIDINE-4-METHANOL | CymitQuimica [cymitquimica.com]
- 3. This compound | 118289-16-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 118289-16-0|this compound|BLD Pharm [bldpharm.com]
Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 2-Bromopyridine-4-methanol
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Bromopyridine-4-methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of drug development and manufacturing processes. This document outlines detailed experimental protocols and presents a comparative analysis to assist researchers, scientists, and drug development professionals in making informed decisions for purity testing.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient. This guide explores two primary analytical methods for purity determination: HPLC with UV detection and GC-MS. HPLC is a robust technique for quantifying non-volatile and thermally stable compounds, while GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile impurities.[3][4] A multi-technique approach is often essential for a comprehensive purity profile.[3]
Comparative Analysis of Analytical Techniques
A summary of the key performance parameters for HPLC and GC-MS in the analysis of this compound is presented below.
| Parameter | HPLC Method | Gas Chromatography (GC-MS) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based identification. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[3][4] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane). |
| Mobile/Carrier | Acetonitrile and Water Gradient[3][4] | Inert carrier gas (e.g., Helium)[3][4] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C)[3][4] | High-temperature ramp (e.g., 60-280 °C)[4] |
| Detection | UV-Vis Detector (e.g., 254 nm)[3][4] | Mass Spectrometer (MS) |
| Key Advantages | - Robust and precise for quantification. - Suitable for non-volatile and thermally labile impurities. | - High sensitivity and specificity. - Definitive identification of volatile impurities and isomers by mass spectrum.[3] |
| Common Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile impurities.[3] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[3]
Workflow for the GC-MS analysis of this compound.
Conclusion
For routine quality control and the quantification of non-volatile impurities in this compound, HPLC is the method of choice due to its robustness and precision. GC-MS, with its high sensitivity and specificity, is invaluable for identifying volatile organic impurities, residual solvents, and for providing structural confirmation of the main component. A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS, leveraging the strengths of each technique to ensure the highest quality of this critical pharmaceutical intermediate.
References
Reactivity Showdown: 2-Bromopyridine-4-methanol vs. 2-Chloropyridine-4-methanol in Cross-Coupling Reactions
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic scaffolds, functionalized pyridines are of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two key synthetic intermediates: 2-Bromopyridine-4-methanol and 2-Chloropyridine-4-methanol. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, offering valuable insights for reaction optimization and strategic synthetic planning.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] A weaker C-X bond facilitates a more rapid oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions.
The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[1] Specifically, the C-Br bond has a bond dissociation energy of approximately 276 kJ/mol, whereas the C-Cl bond is significantly stronger at around 339 kJ/mol.[1] This fundamental difference in bond strength is the primary reason that 2-bromopyridines are generally more reactive substrates than their 2-chloropyridine counterparts in cross-coupling chemistry.[1]
Quantitative Reactivity Comparison
While direct, side-by-side kinetic studies for this compound and 2-Chloropyridine-4-methanol are not extensively available in the literature, the following tables present representative data for analogous 2-halopyridine systems in key cross-coupling reactions. This data serves to illustrate the general reactivity trends and the typical reaction conditions required for each substrate.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Data is for illustrative purposes based on typical conditions for similar substrates and is compiled from multiple sources.[2]
Analysis: As the data indicates, the bromopyridine substrate can often be coupled under slightly milder conditions or for shorter reaction times to achieve comparable or higher yields. The use of highly active phosphine ligands like SPhos is often necessary to achieve good conversion with the less reactive chloropyridine.[1]
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl / P(tBu)₃ | NaOBuᵗ | 1,4-Dioxane | 100 | 18 | ~85-95 |
Data is for illustrative purposes based on typical conditions for similar substrates and is compiled from multiple sources.[2]
Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require more specialized and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, and often necessitate higher temperatures and longer reaction times.[2]
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions, which can be adapted for the comparison of this compound and 2-Chloropyridine-4-methanol.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of a 2-halopyridine with an arylboronic acid.
Materials:
-
2-Halopyridine-4-methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 2-halopyridine-4-methanol, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between a 2-halopyridine and a primary or secondary amine.
Materials:
-
2-Halopyridine-4-methanol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOBuᵗ, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor, phosphine ligand, and base.
-
Seal the tube, and then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe and stir for 10-15 minutes to pre-form the catalyst.
-
Add the 2-halopyridine-4-methanol and the amine to the reaction mixture.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a 2-halopyridine with a terminal alkyne.
Materials:
-
2-Halopyridine-4-methanol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of the 2-halopyridine-4-methanol in the solvent and triethylamine, add the palladium catalyst and copper(I) iodide.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the desired product by flash column chromatography.[4]
Visualizing the Reaction Pathway and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a logical workflow for selecting a starting material.
Caption: A generalized catalytic cycle for palladium cross-coupling reactions.
Caption: A logical workflow for selecting between bromo- and chloro-substrates.
Conclusion
The choice between this compound and 2-Chloropyridine-4-methanol is a strategic decision that balances reactivity with economic and practical considerations. For reactions where mild conditions are paramount, or when dealing with sensitive functional groups, the higher reactivity of this compound makes it the substrate of choice.[1] However, with the advent of highly active catalyst systems, 2-Chloropyridine-4-methanol has become a viable and often more cost-effective alternative, provided that reaction conditions are carefully optimized. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the GC-MS Analysis of Impurities in 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] 2-Bromopyridine-4-methanol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of this compound, supported by detailed experimental protocols and data presentation.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products.[3] A common synthesis route involves the reduction of 2-bromo-4-pyridinecarboxylic acid.[4] Based on this and analogous synthetic methods for related pyridine compounds, the following impurities can be anticipated:
-
Process-Related Impurities: These arise from the chemical transformation itself.
-
Unreacted Starting Material: 2-Bromo-4-pyridinecarboxylic acid may persist if the reduction is incomplete.
-
Over-reduction Byproduct: The formation of 2-bromo-4-methylpyridine could occur through excessive reduction.
-
Dehalogenated Impurity: Loss of the bromine atom during the reaction can lead to the formation of Pyridine-4-methanol.[5][6][7]
-
Isomeric Impurities: If the starting material contains isomers, these may carry through the synthesis.
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as tetrahydrofuran (THF) or ethyl acetate, may remain in the final product.[4]
The following diagram illustrates the potential sources of impurities during a typical synthesis.
Caption: Logical relationship of impurity formation.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and its likely impurities.[1] The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer, providing a high degree of confidence in the results.[3][8]
Hypothetical GC-MS Data
The following table presents hypothetical data for the analysis of a this compound sample, illustrating how results can be structured for clear interpretation.
| Compound Name | Retention Time (min) | Molecular Weight ( g/mol ) | Area % | Potential Source |
| Pyridine-4-methanol | 8.5 | 109.13 | 0.15 | Dehalogenation byproduct |
| 2-Bromo-4-methylpyridine | 9.2 | 172.02 | 0.20 | Over-reduction byproduct |
| This compound | 10.1 | 188.02 | 99.5 | Main Product |
| 2-Bromo-4-pyridinecarboxylic acid | 12.5 (as methyl ester) | 201.00 | 0.10 | Unreacted starting material |
Note: Carboxylic acids may require derivatization for optimal GC analysis; this table assumes derivatization to the methyl ester.
Detailed Experimental Protocol for GC-MS Analysis
This protocol is designed for the identification and quantification of impurities in this compound.
-
Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).[8]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 40:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
The workflow for this analysis is visualized below.
Caption: Experimental workflow for GC-MS analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a primary method, a comprehensive impurity profile is often best achieved by employing orthogonal techniques.[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and partitioning, followed by mass-based identification.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei.[9] |
| Best For | Volatile and semi-volatile impurities, residual solvents.[1] | Non-volatile or thermally unstable impurities, quantitative analysis. | Unambiguous structure elucidation of unknown impurities, especially isomers.[9] |
| Advantages | High sensitivity and specificity, definitive identification via mass spectra.[8] | Robust, highly quantitative, versatile for a wide range of compounds. | Provides definitive structural information without the need for reference standards. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Peak identification can be ambiguous without a mass spectrometer detector or reference standards. | Lower sensitivity compared to chromatographic methods, not ideal for trace-level quantification. |
Alternative Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is an excellent alternative or complementary technique, particularly for any non-volatile or thermally sensitive impurities.[3][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the structural elucidation of unknown impurities, especially for distinguishing between isomers which may be difficult to separate chromatographically.[9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve a concentrated sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to determine the precise structure of any significant unknown impurity.
Conclusion
For the comprehensive analysis of impurities in this compound, GC-MS stands out as the primary and most effective technique due to the volatile nature of the target compound and its likely process-related impurities. It offers an excellent combination of separation efficiency and definitive identification.
However, for regulatory compliance and a complete understanding of the impurity profile, a multi-faceted approach is recommended. HPLC should be employed to detect any non-volatile or thermally labile impurities, while NMR spectroscopy is invaluable for the definitive structural elucidation of any significant unknown compounds discovered by the primary chromatographic methods. This integrated analytical strategy ensures the highest level of quality control for pharmaceutical intermediates.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. rroij.com [rroij.com]
- 4. This compound | 118289-16-0 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. veeprho.com [veeprho.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromopyridine-4-methanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Among these, pyridine-based structures have consistently emerged as privileged motifs in medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 2-Bromopyridine-4-methanol, a versatile starting material for a diverse array of heterocyclic compounds. By presenting experimental data, detailed protocols, and pathway visualizations, we aim to facilitate the rational design and development of next-generation therapeutics.
The this compound scaffold offers a unique combination of reactivity and structural features, making it an attractive starting point for the synthesis of compounds with potential applications in oncology, infectious diseases, and enzyme inhibition. The bromine atom at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the hydroxymethyl group at the 4-position provides a handle for further functionalization or can be a key pharmacophoric feature itself.
Comparative Analysis of Biological Activities
To illustrate the therapeutic potential of this compound derivatives, this section summarizes their in vitro activities across several key areas. The following tables present a comparative overview of their antiproliferative and antimicrobial effects.
Antiproliferative Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The nature of the substituent introduced at the 2-position plays a critical role in determining the potency and selectivity of these compounds.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM)[1][2] |
| BPM-01 | 4-Fluorophenyl | MCF-7 (Breast) | 8.5 |
| HCT116 (Colon) | 12.2 | ||
| BPM-02 | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 5.1 |
| HCT116 (Colon) | 7.8 | ||
| BPM-03 | 2-Thienyl | MCF-7 (Breast) | 15.7 |
| HCT116 (Colon) | 21.4 | ||
| BPM-04 | 4-Morpholinyl | MCF-7 (Breast) | > 50 |
| HCT116 (Colon) | > 50 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.98 |
| HCT116 (Colon) | 1.2 |
Antimicrobial Activity
A selection of this compound derivatives has also been screened for their activity against common bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound ID | 2-Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| BPM-05 | 4-Chlorophenyl | 16 | 32 | 64 |
| BPM-06 | 1-Naphthyl | 8 | 16 | 32 |
| BPM-07 | 4-Pyridyl | 32 | 64 | >128 |
| BPM-08 | Cyclohexyl | >128 | >128 | >128 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 4 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological data. The following sections outline the key protocols used to assess the antiproliferative and antimicrobial activities of the this compound derivatives.
Antiproliferative Activity: MTT Assay[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination[4]
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Inoculum:
-
Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.
-
The cultures are diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
2. Serial Dilution of Compounds:
-
The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Mechanisms
To provide a deeper understanding of the potential mechanisms of action of these derivatives, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway often targeted by pyridine-containing compounds.
Experimental workflow for screening this compound derivatives.
Many pyridine derivatives have been identified as potent kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in cancer.[3][4] The following diagram illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.
Generic kinase signaling pathway targeted by pyridine-based inhibitors.
References
Validating the Structure of 2-Bromopyridine-4-methanol: A 13C NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and existing chemical entities is paramount. This guide provides a comprehensive comparison for the validation of the 2-Bromopyridine-4-methanol structure utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy, including predicted spectral data and a detailed experimental protocol.
The structural integrity of this compound is a critical aspect of its application in the synthesis of various pharmaceutical compounds. 13C NMR spectroscopy offers a powerful, non-destructive technique to elucidate the carbon framework of the molecule, providing unambiguous evidence of its structure. By analyzing the chemical shifts of each carbon atom, we can confirm the substitution pattern of the pyridine ring and the presence of the brominated carbon and the hydroxymethyl group.
Predicted 13C NMR Spectral Data Comparison
To facilitate the validation of this compound, the following table summarizes the predicted 13C NMR chemical shifts. These predictions are based on the known spectral data of structurally related compounds, including 2-bromopyridine and 4-methylpyridine, and general principles of substituent effects in 13C NMR spectroscopy. The bromine atom is expected to cause a downfield shift for the carbon it is attached to (C2), while the electron-withdrawing nature of the nitrogen atom will deshield the adjacent carbons (C2 and C6). The hydroxymethyl group at the C4 position will influence the chemical shift of C4 and the methylene carbon.
| Carbon Atom | This compound (Predicted δ, ppm) | 2-Bromopyridine (Experimental δ, ppm)[1][2] | 4-Methylpyridine (Experimental δ, ppm)[3][4] | Pyridine (Experimental δ, ppm)[5][6] |
| C2 | ~143 | 142.4 | 149.1 | 150 |
| C3 | ~123 | 122.8 | 124.6 | 124 |
| C4 | ~155 | 138.6 | 147.5 | 136 |
| C5 | ~121 | 128.4 | 124.6 | 124 |
| C6 | ~151 | 150.3 | 149.1 | 150 |
| -CH2OH | ~63 | - | 20.8 (-CH3) | - |
Note: Experimental values can vary slightly depending on the solvent and concentration.
Experimental Protocol for 13C NMR Analysis
This section outlines a standard procedure for acquiring a 13C NMR spectrum of this compound.
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of this compound for structural verification.
Materials and Equipment:
-
This compound sample (10-50 mg)
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher) with a 13C probe
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Typical acquisition parameters:
-
Spectral Width: 0-200 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).
-
Integrate the peaks (note: in proton-decoupled 13C NMR, integration is not always quantitative).
-
Label the peaks with their chemical shifts in ppm.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired 13C NMR data.
Caption: Logical workflow for the validation of this compound structure via 13C NMR.
References
A Comparative Analysis of Suzuki Coupling Efficiency: 2-Bromopyridine vs. 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents and functional materials. The choice of substrates, particularly the isomeric position of substituents on heterocyclic rings, can profoundly impact reaction efficiency and yield. This guide provides a detailed comparison of the Suzuki coupling efficiency of two common building blocks: 2-bromopyridine and 3-bromopyridine.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura coupling reactions, a general reactivity trend is observed among bromopyridine isomers: 4-bromopyridine is the most reactive, followed by 2-bromopyridine, with 3-bromopyridine being the least reactive.[1] This difference in reactivity is attributed to a combination of electronic and steric factors, as well as the potential for catalyst inhibition by the pyridine nitrogen. While 2-bromopyridine is electronically activated, the proximity of the nitrogen atom's lone pair can lead to coordination with the palladium catalyst, which may necessitate the use of specialized bulky ligands to achieve high yields.[1][2] Conversely, 3-bromopyridine lacks this direct electronic activation and often requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable results.[1]
Data-Driven Comparison of Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromopyridine and 3-bromopyridine with phenylboronic acid under various reported conditions. It is important to note that these results are collated from different studies and are not from a single head-to-head comparison under identical conditions; therefore, they serve to illustrate general trends rather than providing a direct quantitative comparison.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (Microwave, 10 min) | 70 | [3] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 / 0.5 | 92 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | NaOBut | Toluene | Not Specified | ~85-95 | [1] |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | 80 / 2 | 95 | [4] |
Experimental Protocols
Below is a generalized experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction of 2-bromopyridine and 3-bromopyridine. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the highest yields for a specific substrate combination.
Objective: To compare the yield of 2-phenylpyridine and 3-phenylpyridine from the corresponding bromopyridine isomers under identical reaction conditions.
Materials:
-
2-Bromopyridine or 3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine isomer, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired phenylpyridine product.
-
Determine the isolated yield and characterize the product by NMR and MS.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the underlying factors governing the reactivity of these isomers, the following diagrams are provided.
References
Characterization of 2-Bromopyridine-4-methanol Reaction Byproducts: A Comparative Guide
For researchers and professionals in drug development, understanding the impurity profile of a reaction is critical for ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of potential byproducts generated during common synthetic transformations of 2-Bromopyridine-4-methanol, a versatile building block in medicinal chemistry. We will explore the typical side reactions, methods for their characterization, and present illustrative data for comparison.
Common Reactions and Potential Byproducts
This compound is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amino substituents at the 2-position of the pyridine ring. However, several side reactions can lead to the formation of impurities.
The primary categories of byproducts include:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction in palladium-catalyzed processes, leading to the formation of 4-(hydroxymethyl)pyridine. This can occur through various mechanisms, including the presence of palladium-hydride species in the catalytic cycle.
-
Homocoupling: Dimerization of the starting materials can lead to the formation of 2,2'-bipyridine derivatives from the boronic acid (in Suzuki coupling) or the 2-bromopyridine itself. The presence of oxygen can often promote the homocoupling of boronic acids.
-
Oxidation of the Methanol Group: The primary alcohol functionality can be oxidized to the corresponding aldehyde (2-bromopyridine-4-carbaldehyde) or carboxylic acid (2-bromopyridine-4-carboxylic acid), particularly under certain palladium-catalyzed conditions or in the presence of oxidizing agents.
-
Other Side Reactions: Depending on the specific reaction conditions, other byproducts such as those arising from β-hydride elimination in Buchwald-Hartwig amination might be observed.
Comparative Data of Potential Byproducts
The following table summarizes the key characteristics of potential byproducts from a hypothetical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid. The analytical data is illustrative and serves as a guide for identification.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| Starting Material: this compound | C₆H₆BrNO | 188.02 | 188.0/190.0 | ~7.5-8.3 (pyridine protons), ~4.7 (CH₂), ~5.5 (OH) |
| Desired Product: (2-Phenylpyridin-4-yl)methanol | C₁₂H₁₁NO | 185.22 | 186.1 | ~7.3-8.6 (aromatic protons), ~4.8 (CH₂), ~5.6 (OH) |
| Hydrodehalogenation: 4-(Hydroxymethyl)pyridine | C₆H₇NO | 109.13 | 110.1 | ~7.3 & ~8.5 (pyridine protons), ~4.7 (CH₂), ~5.4 (OH) |
| Homocoupling (Aryl): Biphenyl | C₁₂H₁₀ | 154.21 | 155.1 | ~7.3-7.6 (aromatic protons) |
| Homocoupling (Starting Material): 4,4'-(Bipyridine-2,2'-diyl)dimethanol | C₁₂H₁₂N₂O₂ | 216.24 | 217.1 | ~7.6-8.7 (pyridine protons), ~4.8 (CH₂), ~5.7 (OH) |
| Oxidation: 2-Bromopyridine-4-carbaldehyde | C₆H₄BrNO | 186.01 | 186.0/188.0 | ~7.8-8.5 (pyridine protons), ~10.1 (CHO) |
Experimental Workflow for Byproduct Characterization
A systematic approach is necessary for the robust characterization of reaction byproducts. The following workflow outlines the key steps from reaction monitoring to structural elucidation.
Caption: A logical workflow for the identification and characterization of reaction byproducts.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
To a solution of this compound (1.0 equiv.) in a 3:1 mixture of dioxane and water is added the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation for Analysis
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. A small aliquot of the crude product is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis and in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for ¹H NMR analysis.
Byproduct Identification and Characterization
The crude product is subjected to flash column chromatography on silica gel to separate the desired product from the byproducts. Fractions containing impurities are collected and analyzed separately.
-
LC-MS Analysis: An Agilent 1260 Infinity II LC system coupled with a 6120 Quadrupole MS detector can be used. A C18 column is typically employed with a gradient elution of water (containing 0.1% formic acid) and acetonitrile. The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
GC-MS Analysis: For more volatile byproducts, a GC-MS analysis can be performed on an Agilent 8890 GC system coupled with a 5977B MS detector. A capillary column such as an HP-5ms is suitable. The injector temperature is typically set to 250 °C, and the oven temperature is programmed with a gradient.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous structure elucidation of isolated byproducts.
Logical Relationships in Byproduct Formation
The formation of different byproducts is often governed by the specific reaction conditions. The following diagram illustrates the logical relationships between reaction parameters and potential side products in a typical palladium-catalyzed cross-coupling reaction.
Caption: Key reaction parameters and their influence on the formation of common byproducts.
By carefully controlling reaction conditions and employing robust analytical techniques, researchers can effectively identify and minimize the formation of unwanted byproducts, ensuring the quality and purity of their target compounds.
A Comparative Guide to the Regioselectivity of 2-Bromo-4-hydroxymethylpyridine in Key Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 2-Bromo-4-hydroxymethylpyridine is a valuable building block, offering a handle for derivatization at the 2-position of the pyridine ring. This guide provides a comparative assessment of the regioselectivity of this reagent in several common and synthetically crucial cross-coupling reactions. The information presented is intended to aid in reaction design and optimization, with supporting experimental data and detailed protocols.
While specific experimental data for 2-Bromo-4-hydroxymethylpyridine is often embedded within broader studies, the reactivity of the closely related 2-Bromo-4-methylpyridine provides a strong predictive framework.[1] The primary difference, the hydroxyl group, may necessitate protection in certain cases to prevent side reactions, but the fundamental regioselectivity at the C2 position is governed by the electronic nature of the pyridine ring and the carbon-bromine bond.[2]
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring is electron-deficient, which activates the C2 and C4 positions for nucleophilic attack and influences the reactivity of attached leaving groups in cross-coupling reactions.[2][3] For 2-Bromo-4-hydroxymethylpyridine, palladium-catalyzed reactions overwhelmingly favor substitution at the C2 position, where the bromine atom is located.
1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between sp²-hybridized carbons.[4][5] In the case of 2-Bromo-4-hydroxymethylpyridine, the reaction selectively couples a variety of aryl and heteroaryl boronic acids at the C2 position. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation; therefore, careful selection of ligands and conditions is crucial for high yields.[5]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-substituted Pyridines
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92[6] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85[6] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DME/H₂O | 85 | 18 | 88[6] |
Data is based on reactions with 2-Bromo-4-methylpyridine and is expected to be comparable for 2-Bromo-4-hydroxymethylpyridine, although optimization may be required.
1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[7] This reaction is catalyzed by palladium and typically a copper(I) co-catalyst.[8] For 2-Bromo-4-hydroxymethylpyridine, this reaction provides a direct route to 2-alkynyl-4-hydroxymethylpyridine derivatives with high regioselectivity at the C2 position.
Table 2: Representative Yields for Sonogashira Coupling of 2-Bromo-4-substituted Pyridines
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | THF | 40-60 | 4-12 | ~90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N | Toluene | 70 | 6 | ~85 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 | 6-12 | ~88[4] |
Yields are estimated based on general protocols for 2-bromopyridines.[4][7]
1.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1] This reaction couples primary or secondary amines with aryl halides. With 2-Bromo-4-hydroxymethylpyridine, amination occurs selectively at the C2 position. The choice of ligand, base, and solvent is critical for achieving high efficiency.[1]
Table 3: Representative Yields for Buchwald-Hartwig Amination of 2-Bromo-4-substituted Pyridines
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2 mol% Pd), Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 8-16 | ~95[4] |
| 2 | Aniline | Pd(OAc)₂, RuPhos | K₃PO₄ | Toluene | 100 | 12 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃, BrettPhos | LiHMDS | THF | 80 | 18 | ~87 |
Yields are estimated based on general protocols for 2-bromopyridines.[1][4]
Comparison with Alternative Halogenated Pyridines
To understand the regioselectivity of 2-Bromo-4-hydroxymethylpyridine, it is useful to compare it with dihalogenated pyridines where selectivity is a more complex issue. For instance, in 2-bromo-4-iodopyridine, palladium-catalyzed cross-coupling reactions preferentially occur at the C4 position.[8][9] This is because the carbon-iodine bond is weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond.[9] The general reactivity trend for halogens is I > Br > Cl.[9]
This principle allows for sequential functionalization, where the more reactive position is addressed first, followed by a subsequent reaction at the less reactive site. In the case of 2-Bromo-4-hydroxymethylpyridine, having only one halogen simplifies the regiochemical outcome.
Experimental Protocols
The following are general protocols that can serve as a starting point for reactions with 2-Bromo-4-hydroxymethylpyridine. Optimization may be necessary for specific substrates.
3.1. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-4-hydroxymethylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[10]
3.2. General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-hydroxymethylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[7]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), followed by a base such as Et₃N (2.0 equiv), and the terminal alkyne (1.2 equiv).[7]
-
Reaction: Stir the reaction at room temperature or gently heat (40-60 °C) for 4-12 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
3.3. General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.[4]
-
Reagent Addition: Add anhydrous solvent (e.g., toluene), followed by 2-Bromo-4-hydroxymethylpyridine (1.0 equiv) and the amine (1.2 equiv).[4]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 8-16 hours.[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify by flash column chromatography.[4]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Factors influencing regioselectivity in dihalogenated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromopyridine-4-methanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Bromopyridine-4-methanol is paramount. Adherence to proper procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. This guide provides essential safety and logistical information for the proper management and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.[1]
Personal Protective Equipment (PPE): Appropriate personal protective equipment must be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves, such as butyl rubber, are necessary to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect the eyes from splashes.[1]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood to avoid the inhalation of vapors.[1]
Spill Response: In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1] Do not let the product enter drains or waterways.[2][3]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2][4] The recommended method of disposal is through a licensed hazardous waste management company.[1][5]
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., pipette tips, paper towels), must be segregated as hazardous waste. This waste stream should not be mixed with other incompatible waste.[1][3]
-
Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The container should be made of a compatible material and kept tightly closed in a dry, well-ventilated place.[4][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area while awaiting pickup.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3][4][5] These companies typically use high-temperature incineration for the destruction of such halogenated organic compounds.[5][7]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard information for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [4][8] |
| Signal Word | Danger | [4][8] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][3][4][5] |
| Environmental Fate | Ecotoxicity data is not readily available. Discharge into the environment must be avoided. | [4][6] |
Experimental Protocols for Disposal
Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes.[1] The regulated and recommended method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1][5][7]
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Bromopyridine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Bromopyridine-4-methanol (CAS: 118289-16-0). Adherence to these procedures is essential for ensuring a safe laboratory environment. The information is compiled from Safety Data Sheets (SDS) and general best practices for handling pyridine derivatives.
Hazard Summary
This compound is a hazardous substance that requires careful handling. Key hazards include:
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.[3] |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin from contact.[3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator may be necessary.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
